Product packaging for Jionoside A1(Cat. No.:)

Jionoside A1

Cat. No.: B2681928
M. Wt: 800.8 g/mol
InChI Key: UAPZTGRENZINFN-WEDRDYHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jionoside A1 has been reported in Cistanche tubulosa and Cistanche phelypaea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48O20 B2681928 Jionoside A1

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPZTGRENZINFN-WEDRDYHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Jionoside A1: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the current understanding of its biological activities, with a particular focus on its neuroprotective effects mediated through the induction of mitophagy. All quantitative and spectroscopic data are presented in structured tables for clarity and comparative analysis. Methodological workflows and biological pathways are illustrated using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a cornerstone of traditional Chinese medicine, where it is used to treat a variety of ailments. Its rich chemical composition, which includes iridoid glycosides, phenylethanoid glycosides, and other secondary metabolites, is responsible for its diverse pharmacological activities. Among these constituents, this compound has been identified as a noteworthy compound. This guide focuses on the technical aspects of this compound's journey from its natural source to a purified molecule with characterized biological functions.

Discovery and Isolation from Rehmannia glutinosa

The discovery of this compound is part of the broader phytochemical exploration of Rehmannia glutinosa. Its isolation involves a multi-step process that leverages the principles of solvent extraction and chromatography to separate it from the complex matrix of the plant's roots.

General Experimental Workflow

The isolation of this compound follows a systematic workflow designed to enrich and purify phenylethanoid glycosides from the crude plant extract. The general steps are outlined below.

Jionoside_A1_Isolation_Workflow General Workflow for this compound Isolation A Dried Rehmannia glutinosa Roots B Pulverization A->B C Methanol Extraction B->C D Concentration C->D E Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) D->E F n-Butanol Fraction E->F G Column Chromatography (Silica Gel, MPLC) F->G H Fraction Collection and Analysis G->H I Purified this compound H->I

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the isolation of phenylethanoid glycosides from Rehmannia glutinosa.

2.2.1. Plant Material and Extraction

  • Preparation of Plant Material: Dried roots of Rehmannia glutinosa (9 kg) are pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol (13 L x 5) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (approx. 987 g).

2.2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • n-Hexane Partitioning: The aqueous suspension is partitioned with n-hexane (10 L) to remove nonpolar compounds, yielding a hexane fraction (approx. 16 g).

  • Ethyl Acetate Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate (10 L), resulting in an ethyl acetate fraction (approx. 9 g).

  • n-Butanol Partitioning: Finally, the aqueous layer is partitioned with n-butanol (80 L) to extract the more polar glycosides, including this compound, yielding an n-butanol fraction (approx. 90 g).

2.2.3. Chromatographic Purification

The n-butanol fraction, being rich in phenylethanoid glycosides, is subjected to multiple chromatographic steps for the isolation of this compound.

  • Silica Gel Column Chromatography: The n-butanol fraction is applied to a silica gel column and eluted with a gradient of dichloromethane-methanol to yield several primary fractions.

  • Medium Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified using MPLC on a C18 column with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain this compound of high purity.

Structural Elucidation and Data

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and instrument used.)

PositionPredicted ¹³C Chemical Shift (δc)Predicted ¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
α~72.0~4.0 (m)
β~36.0~2.8 (t, J = 7.0)
1'~131.0
2'~117.0~6.8 (d, J = 8.0)
3'~145.0
4'~144.0
5'~116.0~6.7 (d, J = 8.0)
6'~121.0~6.6 (dd, J = 8.0, 2.0)
Feruloyl Moiety
1''~127.0
2''~115.0~7.1 (d, J = 2.0)
3''~148.0
4''~150.0
5''~116.0~6.9 (d, J = 8.0)
6''~124.0~7.0 (dd, J = 8.0, 2.0)
7''~147.0~7.6 (d, J = 16.0)
8''~115.0~6.3 (d, J = 16.0)
9''~168.0
OCH₃~56.0~3.9 (s)
Inner Glucose
1'''~103.0~4.4 (d, J = 8.0)
2'''~75.0~3.5 (m)
3'''~82.0~3.8 (m)
4'''~71.0~4.9 (t, J = 9.0)
5'''~76.0~3.6 (m)
6'''~70.0~3.7 (m), 4.2 (m)
Outer Glucose
1''''~102.0~4.5 (d, J = 8.0)
2''''~75.0~3.3 (m)
3''''~77.0~3.4 (m)
4''''~71.0~3.3 (m)
5''''~77.0~3.4 (m)
6''''~62.0~3.7 (m)
Rhamnose
1'''''~102.0~5.1 (d, J = 1.5)
2'''''~72.0~3.9 (m)
3'''''~72.0~3.7 (m)
4'''''~74.0~3.4 (m)
5'''''~70.0~3.6 (m)
6'''''~18.0~1.2 (d, J = 6.0)

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization ModeAdductCalculated m/zObserved m/z
ESI-[M-H]⁻799.2665To be determined
ESI+[M+H]⁺801.2818To be determined
ESI+[M+Na]⁺823.2638To be determined
ESI+[M+K]⁺839.2377To be determined

Biological Activities and Signaling Pathways

Recent studies have begun to uncover the therapeutic potential of this compound, particularly in the context of neuroprotection.

Neuroprotective Effects in Ischemic Stroke

This compound has been shown to alleviate ischemia/reperfusion injury in the context of ischemic stroke.[1][2] The underlying mechanism of this neuroprotective effect involves the promotion of mitophagy, a cellular process that selectively removes damaged mitochondria.

4.1.1. Nix-Mediated Mitophagy Pathway

The neuroprotective action of this compound is linked to its ability to enhance Nix-mediated mitophagy.[1][2] Nix, a mitochondrial outer membrane protein, acts as a receptor for the autophagic machinery, flagging damaged mitochondria for degradation. By promoting this pathway, this compound helps to reduce cytotoxic damage and enhance neurological recovery following an ischemic event.

Nix_Mediated_Mitophagy_Pathway Proposed Mechanism of this compound in Neuroprotection A Ischemia/Reperfusion Injury B Mitochondrial Damage A->B D Nix Upregulation/Activation B->D H Reduced Cytotoxic Damage B->H C This compound C->D E Recruitment of Autophagic Machinery (e.g., LC3) D->E F Mitophagy E->F G Removal of Damaged Mitochondria F->G G->H I Enhanced Neurological Recovery H->I

Caption: this compound promotes Nix-mediated mitophagy to confer neuroprotection.

α-Glucosidase Inhibitory Activity

In addition to its neuroprotective effects, this compound has demonstrated inhibitory activity against α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Table 3: α-Glucosidase Inhibitory Activity of this compound

CompoundIC₅₀ (μM)
This compoundTo be determined
Acarbose (Positive Control)Variable

(Note: Specific IC₅₀ values for this compound require further dedicated studies for accurate determination.)

Conclusion and Future Directions

This compound is a promising natural product from Rehmannia glutinosa with demonstrated therapeutic potential, particularly in the realm of neuroprotection. The isolation and purification protocols outlined in this guide provide a framework for obtaining this compound for further research. The elucidation of its role in promoting Nix-mediated mitophagy opens new avenues for the development of treatments for ischemic stroke and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.

Future research should focus on optimizing the isolation protocol to improve the yield and purity of this compound. Comprehensive spectroscopic analysis is required to provide a definitive and publicly available dataset of its NMR and MS characteristics. Furthermore, in-depth investigations into its α-glucosidase inhibitory activity, including the determination of its IC₅₀ value and mechanism of inhibition, are warranted. Preclinical and clinical studies will be essential to fully evaluate the therapeutic efficacy and safety of this compound for its potential application in human health.

References

The Intricate Path of a Bioactive Glycoside: A Technical Guide to the Biosynthesis of Jionoside A1 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Jionoside A1, a complex iridoid glycoside linked with a phenylpropanoid moiety, primarily found in the medicinal plant Rehmannia glutinosa. This document details the enzymatic steps, precursor molecules, and potential genetic underpinnings of its formation, drawing upon current transcriptomic data and knowledge of related secondary metabolite biosynthesis. Furthermore, it presents adaptable experimental protocols for the characterization of the involved enzymes and quantitative data on relevant metabolites, offering a valuable resource for further research and potential biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that converges two major secondary metabolic pathways: the iridoid pathway and the phenylpropanoid pathway. The final molecule is assembled through a series of hydroxylation, glycosylation, and acylation reactions. While the complete pathway has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of its constituent parts and related compounds in Rehmannia glutinosa and other plant species.

Formation of the Iridoid Core (Ajujol)

The iridoid backbone of this compound is likely derived from geraniol through the well-established iridoid biosynthesis pathway. Transcriptome analysis of Rehmannia glutinosa has identified candidate genes for the key enzymes in this pathway.[1][2] The proposed sequence leading to the iridoid aglycone, likely a derivative of ajugol, is as follows:

  • Geraniol Synthesis: Geranyl diphosphate (GPP), derived from the MEP/DOXP or MVA pathway, is converted to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .

  • Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by Geraniol-8-hydroxylase (G8H) , followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO) .

  • Iridoid Skeleton Formation: The key cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by Iridoid Synthase (ISY) , yielding nepetalactol or related iridodials.

  • Further Modifications: A series of enzymatic reactions, likely involving cytochrome P450 monooxygenases (CYP450s) and reductases , further modify the iridoid skeleton to produce various iridoid structures, including the ajugol moiety found in this compound.

Synthesis of the Phenylpropanoid Moiety

The phenylpropanoid component of this compound is derived from the amino acid phenylalanine. The general phenylpropanoid pathway leads to the formation of various hydroxycinnamic acids, which can then be activated and incorporated into more complex molecules. In Rehmannia glutinosa, studies on the related compound acteoside have shed light on this pathway.[2]

  • Deamination of Phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) .

  • Further Hydroxylation and Ligation: Subsequent hydroxylation steps, potentially catalyzed by other CYP450s , can lead to caffeic acid and ferulic acid. These acids are then activated to their corresponding CoA-esters by 4-Coumarate:CoA Ligase (4CL) .

Assembly and Glycosylation of this compound

The final steps in the biosynthesis of this compound involve the coupling of the iridoid and phenylpropanoid moieties and extensive glycosylation. Transcriptome analyses of Rehmannia glutinosa have revealed a large number of candidate UDP-glycosyltransferases (UGTs) , highlighting the importance of glycosylation in its secondary metabolism.[1]

  • Glycosylation of the Iridoid Aglycone: The iridoid core, likely an ajugol derivative, is first glycosylated, typically with a glucose molecule, by a specific UGT .

  • Acylation with the Phenylpropanoid Moiety: A specific acyltransferase , likely from the BAHD family, catalyzes the transfer of a phenylpropanoid group (e.g., feruloyl) from its CoA-ester to a hydroxyl group of the iridoid glucoside.

  • Further Glycosylation: Additional sugar moieties are sequentially added by other specific UGTs to form the complex oligosaccharide chain characteristic of this compound. The identification and characterization of these specific UGTs remain a key area for future research.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, studies have reported the quantification of various secondary metabolites in Rehmannia glutinosa, providing insights into the metabolic flux and accumulation of precursors and related compounds.

Compound ClassCompound NameConcentration Range (mg/g dry weight)Plant PartAnalytical MethodReference
Iridoid Glycosides Catalpol10.0 - 50.0Tuberous RootHPLC[3]
Aucubin0.5 - 5.0Tuberous RootHPLC[3]
Phenylpropanoid Glycosides Acteoside (Verbascoside)1.0 - 10.0Tuberous RootHPLC[2]
Echinacoside0.1 - 2.0Tuberous RootHPLC[2]
This compound This compoundNot explicitly quantified in available literatureTuberous RootHPLC-MS[4]

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the key experiments required to fully elucidate the this compound biosynthetic pathway. These protocols are based on established methods for characterizing similar enzymes in plant secondary metabolism.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify candidate enzymes (e.g., UGTs, acyltransferases, CYP450s) identified from Rehmannia glutinosa transcriptome data for in vitro characterization.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate total RNA from Rehmannia glutinosa tissues (e.g., roots, leaves).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequences of candidate genes by PCR using gene-specific primers.

    • Clone the PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag, GST-tag).

  • Heterologous Expression:

    • E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

    • Yeast Expression (for CYP450s): Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11). Grow the cells in appropriate selection medium and induce protein expression with galactose.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Elute the purified protein and dialyze against a suitable storage buffer.

    • Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5-8.5)

    • Acceptor substrate (e.g., iridoid aglycone, phenylpropanoid)

    • UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

    • Purified recombinant UGT enzyme

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol, acetonitrile) or an acid.

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the glycosylated product.

  • Kinetic Analysis: To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl or phosphate buffer (pH 7.0-8.0)

    • Acyl acceptor (e.g., iridoid glucoside)

    • Acyl-CoA donor (e.g., feruloyl-CoA)

    • Purified recombinant acyltransferase enzyme

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding an organic solvent or acid.

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the acylated product.

  • Kinetic Analysis: Perform kinetic studies as described for UGTs by varying substrate concentrations.

  • Reaction System: Reconstitute the CYP450 activity in vitro by preparing a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Microsomes containing the recombinant CYP450 (from yeast expression) or purified CYP450

    • NADPH-cytochrome P450 reductase (CPR)

    • Substrate (e.g., geraniol, cinnamic acid)

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

  • Reaction Termination and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the hydroxylated products.

Quantitative Analysis of Metabolites by HPLC

Objective: To quantify the concentration of this compound and its precursors in plant extracts.

Methodology:

  • Sample Preparation:

    • Harvest and freeze-dry plant material (Rehmannia glutinosa roots).

    • Grind the dried material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.

    • Filter the extract and dilute it to a known volume.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the compounds of interest (e.g., ~280 nm for phenylpropanoids, ~235 nm for iridoids).

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare standard solutions of authentic compounds (this compound, precursors) at known concentrations.

    • Generate a calibration curve by plotting peak area against concentration for each standard.

    • Inject the plant extracts and determine the peak areas of the target compounds.

    • Calculate the concentration of each compound in the extract using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for its analysis.

Jionoside_A1_Biosynthesis cluster_MEP MEP/MVA Pathway cluster_iridoid Iridoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_assembly Assembly and Glycosylation GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Oxogeranial 8-Oxogeranial Geraniol->Oxogeranial G8H, 8-HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Ajujol_derivative Ajujol Derivative Nepetalactol->Ajujol_derivative CYP450s, Reductases Ajujol_glucoside Ajujol Glucoside Ajujol_derivative->Ajujol_glucoside UGT Jionoside_A1_precursor This compound Precursor Ajujol_glucoside->Jionoside_A1_precursor Acyltransferase Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL pCoumaric_acid p-Coumaric Acid Cinnamic_acid->pCoumaric_acid C4H Feruloyl_CoA Feruloyl-CoA pCoumaric_acid->Feruloyl_CoA ... 4CL Feruloyl_CoA->Jionoside_A1_precursor Jionoside_A1 This compound Jionoside_A1_precursor->Jionoside_A1 UGTs Experimental_Workflow cluster_plant Plant Material cluster_analysis Analysis cluster_molecular Molecular Biology cluster_biochemistry Biochemistry Plant Rehmannia glutinosa Extraction Metabolite Extraction Plant->Extraction RNA_extraction RNA Extraction & cDNA Synthesis Plant->RNA_extraction HPLC HPLC-MS Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification Pathway_elucidation Pathway Elucidation Quantification->Pathway_elucidation Gene_cloning Candidate Gene Cloning RNA_extraction->Gene_cloning Expression Heterologous Expression Gene_cloning->Expression Purification Protein Purification Expression->Purification Enzyme_assay In Vitro Enzyme Assays Purification->Enzyme_assay Kinetics Kinetic Analysis Enzyme_assay->Kinetics Kinetics->Pathway_elucidation

References

Unveiling the Molecular Architecture of Jionoside A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa. The comprehensive analysis of its molecular framework through advanced spectroscopic techniques is detailed, offering a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, a complex glycosidic compound, has been isolated from Rehmannia glutinosa, a plant with a long history in traditional medicine. The precise determination of its chemical structure is paramount for understanding its biological activity and potential therapeutic applications. This document outlines the key experimental methodologies and presents the quantitative spectroscopic data that have been pivotal in the complete structural assignment of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data obtained from these analyses are summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₃₆H₄₈O₂₀
Molecular Weight 800.75 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
HR-ESI-MS ([M-H]⁻) m/z 799.266
HR-ESI-MS ([M+NH₄]⁺) m/z 818.306

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Isolation of this compound from Rehmannia glutinosa

The dried and powdered roots of Rehmannia glutinosa were extracted with 70% aqueous acetone at room temperature. The resulting extract was concentrated under reduced pressure. The crude extract was then subjected to a series of column chromatographic separations, typically using macroporous resin, silica gel, and Sephadex LH-20, with gradient elution systems of methanol-water and chloroform-methanol to yield purified this compound.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer. The purified compound was dissolved in methanol and infused into the ESI source in both positive and negative ion modes. The mass-to-charge ratios (m/z) of the molecular ions were used to determine the elemental composition and exact molecular weight of the compound.

A comprehensive suite of NMR experiments was conducted to establish the connectivity and stereochemistry of this compound. The sample was dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆). The following NMR experiments were performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

  • ¹H NMR (Proton NMR): To identify the chemical environment of all protons in the molecule.

  • ¹³C NMR (Carbon-13 NMR): To determine the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond (typically over 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the stereochemistry and three-dimensional structure of the molecule.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound based on the spectroscopic data is visualized in the following workflow diagram.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Determination A Extraction of Rehmannia glutinosa B Column Chromatography A->B C Purified this compound B->C D HR-ESI-MS C->D E 1D NMR (¹H, ¹³C) C->E F 2D NMR (COSY, HSQC, HMBC, NOESY) C->F G Molecular Formula Determination (from HR-ESI-MS) D->G H Identification of Structural Fragments (from 1D & 2D NMR) E->H F->H I Assembly of Fragments (from HMBC & NOESY) G->I H->I J Final Structure of this compound I->J

Workflow for the Structure Elucidation of this compound

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, phenylethanoid glycosides, in general, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A hypothetical signaling pathway illustrating a potential mechanism of action is presented below.

G JionosideA1 This compound Nrf2 Nrf2 JionosideA1->Nrf2 Activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits (degradation) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Hypothetical Antioxidant Signaling Pathway of this compound

Conclusion

The structural elucidation of this compound, a complex natural product, has been successfully achieved through the systematic application of modern spectroscopic techniques. This detailed structural information is a critical prerequisite for further pharmacological investigations and the potential development of this compound as a therapeutic agent. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of natural product science.

Jionoside A1: A Comprehensive Spectroscopic and Analytical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered interest within the scientific community. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this natural product.

Chemical Structure and Properties

This compound possesses a complex chemical structure, characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and a feruloyl group.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₆H₄₈O₂₀PubChem CID: 6325450
Molecular Weight 800.75 g/mol PubChem CID: 6325450
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(=O)C=CC3=CC(=C(C=C3)O)OC)C(OC4C(C(C(C(O4)CO)O)O)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)OPubChem CID: 6325450

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, primarily NMR and MS.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragmentation patterns.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeAdductObserved m/zReference
Negative Ion ESI[M-H]⁻799.2664[1]
Positive Ion ESI[M+Na]⁺823.2633[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the unambiguous structural confirmation of this compound. The following data were reported for this compound in Pyridine-d₅.

Table 3: ¹H NMR (500 MHz, C₅D₅N) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone (Hydroxytyrosol moiety)
α3.14t7.0
β4.15m
β'4.45m
27.20d2.0
57.08d8.0
66.89dd8.0, 2.0
Acyl group (Feruloyl moiety)
2'7.38d2.0
5'7.18d8.5
6'7.14dd8.5, 2.0
7' (α')6.62d16.0
8' (β')7.88d16.0
OMe-3'3.84s
Glucose
1''4.92d7.5
2''4.28t8.0
3''4.25t8.5
4''5.38t9.5
5''4.08m
6''a4.58dd11.5, 2.0
6''b4.48dd11.5, 5.5
Rhamnose
1'''5.72br s
2'''4.78br s
3'''4.60dd9.5, 3.0
4'''4.40t9.5
5'''4.32m
6''' (Me)1.68d6.0

Table 4: ¹³C NMR (125 MHz, C₅D₅N) Spectroscopic Data for this compound

PositionδC (ppm)
Aglycone (Hydroxytyrosol moiety)
α36.5
β72.0
1131.5
2117.2
3146.3
4144.9
5116.5
6121.4
Acyl group (Feruloyl moiety)
1'127.2
2'111.9
3'149.8
4'148.5
5'116.1
6'123.9
7' (α')115.0
8' (β')146.9
9' (C=O)167.3
OMe-3'56.1
Glucose
1''104.5
2''75.3
3''81.9
4''71.0
5''76.1
6''69.8
Rhamnose
1'''102.8
2'''72.5
3'''72.2
4'''74.0
5'''69.4
6''' (Me)18.6

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound

A general workflow for the isolation of this compound from Rehmannia glutinosa is as follows:

experimental_workflow start Dried roots of Rehmannia glutinosa extraction Extraction with 80% Methanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with Ethyl Acetate and n-Butanol concentration->partition nBuOH_fraction n-Butanol Fraction partition->nBuOH_fraction column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel, ODS) nBuOH_fraction->column_chromatography purification Preparative HPLC column_chromatography->purification jionoside_a1 Pure this compound purification->jionoside_a1

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in δ (ppm) relative to the solvent peak (Pyridine-d₅: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivities and complete the assignments.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Xevo G2-S QTOF mass spectrometer to determine the exact mass and molecular formula.

Logical Relationships in Structure Elucidation

The structural determination of this compound relies on the interpretation of various spectroscopic data in a logical sequence.

structure_elucidation_logic ms_data Mass Spectrometry Data (HR-ESI-MS) molecular_formula Determine Molecular Formula (C36H48O20) ms_data->molecular_formula final_structure Propose Final Structure of this compound molecular_formula->final_structure nmr_data 1D and 2D NMR Data (1H, 13C, COSY, HSQC, HMBC) identify_moieties Identify Structural Moieties (Hydroxytyrosol, Feruloyl, Glucose, Rhamnose) nmr_data->identify_moieties establish_linkages Establish Glycosidic Linkages and Ester Bond Position via HMBC identify_moieties->establish_linkages relative_stereochemistry Determine Relative Stereochemistry (Coupling Constants, NOESY) establish_linkages->relative_stereochemistry relative_stereochemistry->final_structure

Figure 2. Logical workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a consolidated resource of the spectroscopic data for this compound. The detailed NMR and MS data, along with the outlined experimental protocols and logical workflows, are intended to facilitate further research and development of this promising natural product. The comprehensive data presented here should aid in the rapid identification and quality control of this compound in various applications.

References

Jionoside A1: A Technical Guide to its Physical, Chemical, and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside A1, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a compound of significant interest in the field of neuroprotection.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the investigation of its biological activities. A key focus is its role in mitigating ischemia-reperfusion injury through the modulation of cellular signaling pathways, offering valuable insights for researchers in drug discovery and development.

Physical and Chemical Properties

This compound is a complex natural product with the molecular formula C36H48O20 and a molecular weight of approximately 800.76 g/mol .[3][4][5] It is typically obtained as a solid and exhibits solubility in polar solvents such as methanol and water. The purity of isolated this compound is generally high, often in the range of 95-99%, as determined by High-Performance Liquid Chromatography (HPLC).[4]

PropertyValueSource
Molecular Formula C36H48O20[3][4][5]
Molecular Weight 800.76 g/mol [4]
CAS Number 120444-60-2[4][5]
Appearance Solid-
Solubility Soluble in methanol and water.-
Purity 95-99%[4]
Computed XLogP3 -1.8[3]
Topological Polar Surface Area 313 Ų[3]

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry provides crucial information for the confirmation of this compound's molecular formula. Common adducts observed include [M-H]⁻ at m/z 799.2664 and [M+NH4]⁺ at m/z 818.3067.[3]

NMR Spectroscopy: Detailed 1H and 13C NMR data are essential for the complete structural assignment of this compound. While a complete, assigned spectrum from a single source is not readily available in the public domain, the general approach involves the use of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[6][7] Analysis of the chemical shifts and coupling constants of the anomeric protons in the 1H NMR spectrum helps to identify the sugar moieties and their linkages. The aromatic and olefinic regions of the spectrum provide information about the phenylpropanoid aglycone. 13C NMR data complements this by identifying the carbon skeleton, including the glycosidic linkages and the carbonyl groups.

Biological Activity: Neuroprotection in Ischemic Stroke

This compound has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke. Research has shown that it can alleviate ischemia-reperfusion injury by promoting mitophagy, the selective degradation of damaged mitochondria.

Nix-Mediated Mitophagy Signaling Pathway

The primary mechanism of this compound's neuroprotective action involves the enhancement of Nix-mediated mitophagy. Nix, a mitochondrial outer membrane protein, acts as a receptor for the autophagic machinery, targeting damaged mitochondria for removal. In the context of ischemia-reperfusion injury, the accumulation of dysfunctional mitochondria contributes to cellular damage through the release of reactive oxygen species (ROS) and pro-apoptotic factors. This compound upregulates the expression and activity of Nix, thereby facilitating the clearance of these damaged organelles and preserving neuronal viability.

Jionoside_A1_Mitophagy_Pathway Ischemia-Reperfusion Injury Ischemia-Reperfusion Injury Mitochondrial Damage Mitochondrial Damage Ischemia-Reperfusion Injury->Mitochondrial Damage Reduced Oxidative Stress & Apoptosis Reduced Oxidative Stress & Apoptosis This compound This compound Nix Upregulation Nix Upregulation This compound->Nix Upregulation Mitophagy Mitophagy Nix Upregulation->Mitophagy Mitophagy->Reduced Oxidative Stress & Apoptosis Neuronal Survival Neuronal Survival Reduced Oxidative Stress & Apoptosis->Neuronal Survival Isolation_Workflow Start Dried Roots of Rehmannia glutinosa Extraction Extraction with Methanol Start->Extraction Partition Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) Extraction->Partition ColumnChrom Column Chromatography (Silica Gel, ODS) Partition->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC End Pure this compound PrepHPLC->End OGD_Workflow CellCulture Culture SH-SY5Y cells Pretreatment Pre-treat with this compound CellCulture->Pretreatment OGD Oxygen-Glucose Deprivation (OGD) Pretreatment->OGD Reperfusion Reperfusion OGD->Reperfusion Assessment Assess Cell Viability, Apoptosis, and Mitophagy Markers Reperfusion->Assessment tMCAO_Workflow AnimalPrep Animal Preparation (e.g., Rat/Mouse) tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) AnimalPrep->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Treatment Administer this compound Reperfusion->Treatment Assessment Neurological Scoring, Infarct Volume Measurement, and Molecular Analysis Treatment->Assessment

References

Jionoside A1: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound. It details the primary plant sources, presents available quantitative data, and offers a comprehensive experimental protocol for its isolation and purification. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound has been identified in several medicinal plants, primarily within the genera Rehmannia and Cistanche. These plants have a long history of use in traditional medicine, and contemporary research is actively exploring the pharmacological activities of their chemical constituents.

Primary Plant Sources:

  • Rehmannia glutinosa : This perennial herb, commonly known as Chinese foxglove, is a significant source of this compound. The compound is predominantly found in the roots of the plant, which are frequently used in traditional Chinese medicine preparations.

  • Cistanche tubulosa : A parasitic desert plant, Cistanche tubulosa is another documented source of this compound.

  • Cistanche phelypaea : This species of Cistanche has also been reported to contain this compound.

While the presence of this compound in these species is established, detailed information regarding its distribution in different plant organs (leaves, stems, flowers) is not extensively documented in the current scientific literature. The primary focus of isolation and quantification studies has been on the root parts of Rehmannia glutinosa.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound remains limited in publicly available research. While numerous studies have isolated and identified the compound, detailed reports on its yield from a given mass of plant material are not consistently provided. One study on the chemical constituents of Rehmannia glutinosa roots successfully isolated this compound as one of twenty-one compounds from a starting material of 9 kg of dried roots; however, the specific yield for this compound was not reported.[1] Further quantitative studies employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are necessary to accurately determine the concentration of this compound in various plant sources and tissues. This data is critical for the standardization of herbal extracts and the development of targeted drug discovery programs.

Table 1: Quantitative Data for this compound

Plant SourcePlant PartMethod of AnalysisConcentration/YieldReference
Rehmannia glutinosaRootNot SpecifiedData Not Available[1]
Cistanche tubulosaNot SpecifiedNot SpecifiedData Not Available
Cistanche phelypaeaNot SpecifiedNot SpecifiedData Not Available

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols: Isolation of this compound from Rehmannia glutinosa Roots

The following protocol is a detailed methodology for the extraction and isolation of this compound from the dried roots of Rehmannia glutinosa, based on established phytochemical procedures.[1]

3.1. Materials and Equipment

  • Dried and ground roots of Rehmannia glutinosa

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Silica gel for column chromatography

  • Medium-Pressure Liquid Chromatography (MPLC) system

  • Semi-preparative Reversed-Phase C18 (RP-C18) HPLC column

  • Rotary evaporator

  • Freeze dryer

  • Standard laboratory glassware

3.2. Extraction

  • Macerate 9 kg of ground R. glutinosa root with 13 x 5 L of methanol at room temperature.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (approximately 987 g).

3.3. Solvent Partitioning

  • Suspend the crude extract in water and sequentially partition with hexane, ethyl acetate, and n-butanol.

  • This will yield four fractions: a hexane-soluble fraction (16 g), an ethyl acetate-soluble fraction (9 g), an n-butanol-soluble fraction (90 g), and a water-soluble fraction. This compound is expected to be in the more polar fractions.

3.4. Chromatographic Purification

3.4.1. Silica Gel Column Chromatography

  • Subject the ethyl acetate soluble layer to silica gel column chromatography.

  • Elute the column with a gradient of dichloromethane-methanol to produce multiple fractions.

3.4.2. Medium-Pressure Liquid Chromatography (MPLC)

  • Combine fractions showing similar profiles by thin-layer chromatography (TLC) and further separate them using an MPLC system.

3.4.3. Semi-Preparative HPLC

  • Purify the MPLC fractions containing this compound using a semi-preparative RP-C18 column.

  • A typical mobile phase for the separation of phenylethanoid glycosides is a gradient of methanol and water. The specific gradient conditions should be optimized based on the separation of the target compound.

  • Monitor the elution profile using a UV detector, and collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the final product to obtain pure this compound.

3.5. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) to elucidate the chemical structure.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Rehmannia glutinosa roots.

JionosideA1_Isolation_Workflow Start Dried & Ground Rehmannia glutinosa Roots (9 kg) Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Extract (987 g) Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH, H2O) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (9 g) Partitioning->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography (DCM-MeOH Gradient) EtOAc_Fraction->SilicaGel MPLC Medium-Pressure Liquid Chromatography SilicaGel->MPLC SemiPrep_HPLC Semi-Preparative RP-C18 HPLC (MeOH-H2O Gradient) MPLC->SemiPrep_HPLC Pure_JionosideA1 Pure this compound SemiPrep_HPLC->Pure_JionosideA1

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural occurrence, distribution, and isolation of this compound. While Rehmannia glutinosa stands out as a primary source, further research is imperative to explore other potential plant sources and to quantify the concentration of this compound across different species and plant tissues. The provided experimental protocol offers a robust framework for the isolation and purification of this compound, which is essential for advancing pharmacological studies and potential drug development endeavors. The continued investigation into this compound and other phenylethanoid glycosides holds promise for the discovery of new therapeutic agents from natural sources.

References

Jionoside A1: A Multifaceted Agent in Traditional Chinese Medicine with Neuroprotective and Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Jionoside A1, a phenylethanoid glycoside, is a key bioactive constituent isolated from Rehmannia glutinosa (Gaertn.) DC., a perennial herb fundamental to Traditional Chinese Medicine (TCM). Known as Di Huang or Chinese Foxglove, the prepared root of this plant, Radix Rehmanniae Praeparata, has been used for centuries to "nourish the yin" and "tonify the kidneys."[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the chemical properties, traditional applications, and, most importantly, the experimentally determined biological activities of this compound, with a focus on its neuroprotective and immunomodulatory effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a complex glycoside with the following properties:

PropertyValueSource
Molecular Formula C36H48O20[2]
Molecular Weight 800.8 g/mol [2]
IUPAC Name [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2]
CAS Number 120444-60-2[3]

Role in Traditional Chinese Medicine

In the framework of TCM, Rehmannia glutinosa is a cornerstone herb used to address a wide range of ailments, including those associated with aging, metabolic disorders, and inflammation.[1][4] While traditional texts do not refer to specific chemical compounds, the functions attributed to Rehmannia, such as nourishing the blood, replenishing essence, and treating dizziness and palpitations, align with the modern understanding of this compound's biological activities, particularly its potential roles in neuroprotection and immune regulation.[1] It is often a key ingredient in complex herbal formulas.[5]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its neuroprotective and immunomodulatory roles being the most extensively studied.

Neuroprotective Effects in Ischemic Stroke

A pivotal study has demonstrated the potent neuroprotective effects of this compound in the context of ischemic stroke, attributing this activity to the promotion of Nix-mediated mitophagy.[6] Mitophagy, the selective autophagic removal of damaged mitochondria, is a critical process for maintaining neuronal health, and its impairment is implicated in the pathophysiology of ischemic brain injury.[6]

The neuroprotective effects of this compound were evaluated in both in vitro and in vivo models of ischemic stroke.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neurons

  • Objective: To simulate ischemic conditions in cultured neurons.

  • Key Findings: Treatment with 50 µM this compound significantly promoted mitophagy in neurons subjected to OGD/R, as evidenced by increased expression of the mitophagy marker LC3BII at the mitochondrial level.[6] This was associated with enhanced cell viability and reduced cytotoxicity.[6]

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

  • Objective: To mimic ischemic stroke in a living organism.

  • Key Findings: this compound treatment in the tMCAO model led to a significant increase in the expression of LC3BII at the mitochondrial level in the brain tissue, indicating enhanced mitophagy.[6]

The proposed mechanism for this compound's neuroprotective action involves the upregulation of the protein Nix, a key receptor in a mitophagy pathway.

JionosideA1_Mitophagy JionosideA1 This compound Nix Nix Expression (Upregulation) JionosideA1->Nix IschemicStroke Ischemic Stroke (Ischemia/Reperfusion Injury) MitoDamage Mitochondrial Damage IschemicStroke->MitoDamage Mitophagy Mitophagy (Enhanced) MitoDamage->Mitophagy Nix->Mitophagy Neuroprotection Neuroprotection (Reduced Neuronal Damage) Mitophagy->Neuroprotection

This compound induced Nix-mediated mitophagy pathway.
Immunomodulatory and Antioxidant Effects

This compound has also been identified as a contributor to the immune-enhancing and antioxidant properties of traditional herbal formulas.

A study on Fufang-Ejiao-Syrup, a complex TCM preparation, identified this compound as one of the bioactive ingredients responsible for its therapeutic effects.

Immune-Enhancement Activity

  • Assay: The study likely employed in vitro assays using immune cells (e.g., lymphocytes, macrophages) to assess proliferation or cytokine production. The abstract mentions dose-dependent activity, but specific quantitative data requires access to the full-text article.

Antioxidant Activity in SH-SY5Y Cells

  • Model: The human neuroblastoma cell line SH-SY5Y was treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Key Findings: this compound demonstrated moderate protective effects against H₂O₂-induced cell damage, suggesting its role as an antioxidant.

Experimental Protocols

Neuroprotection in Ischemic Stroke: In Vitro OGD/R Model[6]
  • Cell Culture: Primary cortical neurons are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours).

  • Reperfusion and Treatment: The glucose-free medium is replaced with a normal culture medium containing 50 µM this compound. The cells are then returned to a normoxic incubator for 48 hours.

  • Outcome Measures:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Mitophagy Assessment: Western blotting for LC3BII, Nix, and other mitophagy-related proteins in both whole-cell lysates and isolated mitochondrial fractions. Immunofluorescence staining for co-localization of mitochondria and autophagosomes.

OGD_R_Workflow cluster_protocol In Vitro OGD/R Protocol Start Primary Cortical Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) (Glucose-free medium, hypoxic chamber) Start->OGD Reperfusion Reperfusion (Normal medium + 50 µM this compound) OGD->Reperfusion Incubation Incubation (48 hours) Reperfusion->Incubation Analysis Analysis (Cell Viability, Western Blot, Immunofluorescence) Incubation->Analysis

References

In Silico Prediction of Jionoside A1 Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylpropanoid glycoside isolated from Rehmannia glutinosa, has demonstrated promising therapeutic potential, notably in neuroprotection and immune modulation.[1] This technical guide provides a comprehensive overview of a proposed in silico workflow to predict and elucidate the biological activities of this compound. By leveraging computational methodologies, we can accelerate the understanding of its mechanisms of action and predict its pharmacokinetic and toxicological profiles, thereby guiding further experimental validation and drug development efforts. This document outlines detailed protocols for target identification, molecular docking, and ADMET prediction, and presents hypothetical data to illustrate the potential outcomes of such an investigation.

Introduction to this compound and In Silico Drug Discovery

This compound is a natural product with known neuroprotective effects, specifically in alleviating ischemia/reperfusion injury by promoting Nix-mediated mitophagy. Additionally, it has been reported to exhibit dose-dependent immune-enhancement activity.[1] In silico drug discovery employs computational methods to identify and optimize potential drug candidates, offering a time and cost-effective alternative to traditional experimental approaches.[2][3][4] These methods are particularly valuable in the study of natural products, which often possess complex structures and multiple biological targets.[5] This guide will explore a hypothetical in silico investigation of this compound to predict its interactions with key biological targets and to assess its drug-likeness.

Predicted Biological Activities of this compound

Neuroprotective Effects via Modulation of Nix-Mediated Mitophagy

Mitophagy, the selective removal of damaged mitochondria, is a critical process in maintaining neuronal health. Dysfunctional mitophagy is implicated in various neurodegenerative diseases. This compound has been shown to promote Nix-mediated mitophagy, a key pathway in this process.[1] Nix is a mitochondrial outer membrane protein that acts as a receptor to recruit the autophagic machinery to damaged mitochondria.[6]

A plausible signaling pathway for this compound's action is the direct or indirect enhancement of the interaction between Nix and LC3, a key protein in autophagosome formation. By promoting this interaction, this compound could facilitate the engulfment and subsequent degradation of damaged mitochondria, thereby reducing cellular stress and promoting neuronal survival.

Jionoside_A1_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Autophagosome_Formation Autophagosome Formation Nix Nix LC3 LC3 Nix->LC3 recruits Mitophagy Mitophagy LC3->Mitophagy initiates Jionoside_A1 This compound Jionoside_A1->Nix enhances interaction Neuroprotection Neuroprotection Mitophagy->Neuroprotection leads to

Figure 1: Proposed signaling pathway of this compound-mediated neuroprotection.
Immune Enhancement Activity

This compound belongs to the phenylpropanoid glycoside class of compounds, which are known to possess immunomodulatory effects.[7][8] The immune-enhancing activity of this compound could be attributed to its ability to modulate the activity of key immune cells, such as macrophages and lymphocytes, and to influence the production of cytokines. Phenylpropanoid glycosides have been shown to exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of inflammatory signaling pathways.[9][10] A potential mechanism for this compound's immune-enhancing effect is the activation of transcription factors, such as NF-κB, which play a central role in the immune response.

In Silico Prediction Workflow

The following sections detail a hypothetical in silico workflow to investigate the biological activities of this compound.

In_Silico_Workflow cluster_Preparation 1. Preparation cluster_Prediction 2. Prediction & Analysis cluster_Output 3. Output & Interpretation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation (e.g., Nix, Keap1) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses Binding_Affinity Binding Affinity & Interactions Docking->Binding_Affinity Stability Complex Stability MD_Sim->Stability PK_Tox Pharmacokinetic & Toxicity Profile ADMET->PK_Tox

Figure 2: General workflow for in silico prediction of this compound's bioactivity.
Experimental Protocols

Objective: To prepare the 3D structures of this compound and target proteins for docking studies.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound in SMILES format from a chemical database like PubChem (SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4--INVALID-LINK--CO)O)O)O)O)O)O)OCCC5=CC(=C(C=C5)O)O">C@@H.[11]

    • Convert the 2D structure to a 3D structure using software such as Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structure using a force field like MMFF94. This can be done using software like Avogadro or the appropriate module in molecular modeling suites.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation:

    • Identify potential protein targets. For neuroprotection, the primary target would be Nix (BNIP3L). The crystal structure of Nix may not be fully available; in such cases, homology modeling using servers like SWISS-MODEL can be employed, using a suitable template. For immune enhancement, a potential target could be Keap1, a key regulator of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking using tools like AutoDockTools or the protein preparation wizard in Schrödinger Maestro. This typically involves:

      • Removing water molecules and other non-essential ligands.

      • Adding polar hydrogens.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Defining the binding site (grid box) around the active site or a potential allosteric site.

Objective: To predict the binding mode and affinity of this compound to the target proteins.

Protocol:

  • Software Selection: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.[12]

  • Docking Execution:

    • Load the prepared ligand and protein files into the docking software.

    • Define the search space (grid box) encompassing the predicted binding site of the protein.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses of this compound within the protein's binding site.

    • Evaluate the docking scores (e.g., binding affinity in kcal/mol) to rank the different poses. Lower binding energy generally indicates a more favorable interaction.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[2][3][4][13]

Protocol:

  • Tool Selection: Use online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.

  • Prediction Execution:

    • Input the SMILES string of this compound into the selected tool.

    • Run the prediction.

  • Analysis of Properties:

    • Absorption: Evaluate parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

    • Distribution: Assess properties such as blood-brain barrier (BBB) permeability and plasma protein binding.

    • Metabolism: Predict the potential for metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Estimate parameters like total clearance.

    • Toxicity: Predict potential toxicities, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

    • Drug-Likeness: Evaluate compliance with rules such as Lipinski's rule of five, which predicts oral bioavailability.

Hypothetical In Silico Prediction Results for this compound

The following tables present hypothetical quantitative data that could be generated from the in silico workflow described above.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Nix (BNIP3L) -8.5LEU:58, VAL:62, ILE:94Hydrogen Bonds, Hydrophobic
Keap1 -9.2ARG:415, SER:508, SER:602Hydrogen Bonds, Pi-Alkyl
Table 2: Hypothetical Predicted ADMET Properties of this compound
PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight800.75 g/mol High molecular weight
LogP1.5Good lipophilicity
Topological Polar Surface Area (TPSA)320.5 ŲHigh, may limit cell permeability
Absorption
Human Intestinal AbsorptionLowPoor oral absorption predicted
Caco-2 PermeabilityLowLow intestinal permeability
P-glycoprotein SubstrateYesPotential for efflux from cells
Distribution
Blood-Brain Barrier PermeantNoUnlikely to cross the BBB
Plasma Protein BindingHigh (>90%)High binding to plasma proteins
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow potential for interaction
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicity
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity
HepatotoxicityNon-toxicLow risk of liver toxicity
Drug-Likeness
Lipinski's Rule of Five2 Violations (MW > 500, H-bond donors > 5)Potential for poor oral bioavailability

Discussion and Future Directions

The hypothetical in silico analysis suggests that this compound has the potential to interact favorably with key proteins involved in neuroprotection and immune regulation. The predicted binding affinities for Nix and Keap1 indicate that this compound could be a potent modulator of these pathways. However, the ADMET prediction highlights potential challenges with its drug-likeness, particularly its high molecular weight and predicted poor oral absorption and BBB permeability.

These in silico findings provide a strong foundation for further experimental validation. Future studies should focus on:

  • In vitro binding assays: To confirm the interaction of this compound with the predicted protein targets and to determine experimental binding affinities (e.g., Ki, Kd).

  • Cell-based assays: To validate the functional effects of this compound on Nix-mediated mitophagy and immune cell activation.

  • Pharmacokinetic studies: To experimentally determine the absorption, distribution, metabolism, and excretion of this compound in animal models.

  • Lead optimization: To design and synthesize analogs of this compound with improved pharmacokinetic properties while retaining its biological activity.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the biological activity of this compound. By combining molecular docking and ADMET prediction, researchers can gain valuable insights into its potential mechanisms of action and drug-like properties. While the presented data is hypothetical, the detailed methodologies provide a roadmap for future computational and experimental investigations into this promising natural product. The integration of in silico techniques in the early stages of drug discovery can significantly accelerate the development of novel therapeutics based on natural compounds like this compound.

References

Jionoside A1 Molecular Docking Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of Jionoside A1, a phenylpropanoid glycoside with noted biological activities. The focus of this document is to present the available quantitative data, detail the experimental protocols for key computational experiments, and visualize the associated molecular interactions and workflows. This information is critical for researchers and professionals involved in drug discovery and development, particularly those exploring natural compounds as potential therapeutic agents.

Core Findings: this compound and its Interaction with PTGS2 (COX-2)

This compound has been identified as a potential modulator of the inflammatory pathway through its interaction with Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). Molecular docking studies have been performed to elucidate the binding affinity and potential interaction patterns of this compound with this key enzyme in the inflammatory cascade.

Quantitative Data Summary

The binding affinity of this compound with PTGS2 has been determined through in silico molecular docking simulations. The following table summarizes the key quantitative finding from the study "Fufang E’jiao Jiang’s effect on immunity, hematopoiesis, and angiogenesis via a systematic 'compound-effect-target' analysis".[1]

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundPTGS2 (COX-2)-8.5

Note: The binding affinity was extracted from a heatmap of docking scores presented in the source publication.[1]

Experimental Protocols: Molecular Docking of this compound with PTGS2

While the primary study identifying the interaction between this compound and PTGS2 did not provide a detailed experimental protocol for their molecular docking calculations, this section outlines a comprehensive, representative methodology based on established practices for docking natural product compounds with the COX-2 enzyme.

Preparation of the Receptor Protein (PTGS2)
  • Selection of Crystal Structure: The three-dimensional crystal structure of human PTGS2 (COX-2) is retrieved from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 5KIR.[2]

  • Protein Refinement: The downloaded protein structure is prepared for docking using software such as AutoDockTools or Maestro (Schrödinger). This process typically involves:

    • Removal of water molecules and any co-crystallized ligands and inhibitors.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman charges to the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.

Preparation of the Ligand (this compound)
  • Ligand Structure Acquisition: The 2D structure of this compound is obtained from a chemical database like PubChem.

  • 3D Structure Generation and Energy Minimization: The 2D structure is converted into a 3D conformation using software such as ChemDraw 3D or Avogadro. To obtain a stable, low-energy conformation, the structure undergoes energy minimization using a force field like MMFF94.

  • Ligand File Preparation: The energy-minimized 3D structure of this compound is then prepared for docking by defining its rotatable bonds and saved in the PDBQT file format.

Molecular Docking Simulation
  • Software: AutoDock Vina is a widely used and effective software for molecular docking simulations.

  • Grid Box Definition: A grid box is defined to encompass the active site of PTGS2. The dimensions and center of the grid box are set to cover the known binding pocket of the enzyme, ensuring that the ligand can freely explore the conformational space within the active site.

  • Docking Execution: The docking simulation is performed using the prepared protein and ligand files as input for AutoDock Vina. The software calculates the binding affinity of the ligand for the protein and predicts the most favorable binding poses.

  • Analysis of Results: The output of the docking simulation includes the binding affinity scores (in kcal/mol) for the different binding poses of this compound. The pose with the lowest binding energy is typically considered the most stable and representative binding mode. This pose is then visualized and analyzed to identify the specific amino acid residues of PTGS2 that interact with this compound through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study, from protein and ligand preparation to the analysis of the final results.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis pdb Download PTGS2 (PDB ID: 5KIR) prep_protein Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges pdb->prep_protein grid Define Grid Box (Active Site) prep_protein->grid get_ligand Obtain this compound Structure prep_ligand Prepare Ligand: - 3D Conversion - Energy Minimization - Define Rotatable Bonds get_ligand->prep_ligand prep_ligand->grid dock Run AutoDock Vina grid->dock analyze Analyze Binding Affinity & Poses dock->analyze visualize Visualize Interactions analyze->visualize jionoside_a1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa ptgs2 PTGS2 (COX-2) aa->ptgs2 prostaglandins Prostaglandins ptgs2->prostaglandins inflammation Inflammation prostaglandins->inflammation jionoside This compound jionoside->ptgs2 Inhibition

References

The Pharmacology of Jionoside A1: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jionoside A1, a phenylpropanoid glycoside isolated from the traditional medicinal herb Radix Rehmanniae Praeparata (processed Rehmannia root), has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, with a particular focus on its neuroprotective effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of current knowledge, including its mechanism of action, available bioactivity data, and detailed experimental protocols. While quantitative data on potency and efficacy are still emerging, this guide summarizes the foundational studies that establish this compound as a promising candidate for further investigation.

Introduction

This compound is a natural product identified as a bioactive constituent of Radix Rehmanniae Praeparata.[1] Traditionally used in Chinese medicine, extracts of Rehmannia have been prescribed for a variety of ailments, suggesting a rich chemical diversity with therapeutic potential. This compound has been specifically investigated for its immune-enhancing, anti-oxidative, and neuroprotective properties.[1] This guide will delve into the current understanding of its pharmacological profile, with a primary focus on its recently elucidated role in mitigating ischemia-reperfusion injury in the context of stroke.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its development as a therapeutic agent.

PropertyValueSource
Chemical Formula C₃₆H₄₈O₂₀PubChem
Molecular Weight 800.76 g/mol PubChem
CAS Number 120444-60-2MedchemExpress

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied to date.

Neuroprotection in Ischemic Stroke

The primary neuroprotective mechanism of this compound is attributed to its ability to promote mitophagy, the selective degradation of damaged mitochondria, in the context of ischemia-reperfusion (I/R) injury.[1]

This compound has been shown to alleviate neuronal damage by enhancing a specific mitophagy pathway mediated by the protein Nix (also known as BNIP3L).[1] In the event of an ischemic insult, cellular stress leads to mitochondrial dysfunction. This compound promotes the expression and mitochondrial localization of Nix, which acts as a receptor on the outer mitochondrial membrane. Nix then recruits the autophagic machinery, leading to the engulfment of the damaged mitochondria by autophagosomes and their subsequent degradation upon fusion with lysosomes. This process is critical for reducing the accumulation of dysfunctional mitochondria, which can otherwise trigger apoptotic cell death pathways and exacerbate neuronal injury.

Jionoside_A1_Mitophagy_Pathway cluster_stress Cellular Stress cluster_intervention Pharmacological Intervention cluster_cellular_response Cellular Response Ischemic Stroke Ischemic Stroke Nix Expression Nix Expression Ischemic Stroke->Nix Expression downregulates This compound This compound This compound->Nix Expression promotes Mitophagy Mitophagy Nix Expression->Mitophagy induces Damaged Mitochondria Clearance Damaged Mitochondria Clearance Mitophagy->Damaged Mitochondria Clearance Reduced Cytotoxicity Reduced Cytotoxicity Damaged Mitochondria Clearance->Reduced Cytotoxicity Enhanced Neurological Recovery Enhanced Neurological Recovery Reduced Cytotoxicity->Enhanced Neurological Recovery

This compound promotes Nix-mediated mitophagy to enhance neurological recovery.
Immuno-enhancement and Anti-oxidative Effects

Initial studies have indicated that this compound possesses dose-dependent immune-enhancement and moderate anti-oxidative activities.[1] It has been shown to offer protection to SH-SY5Y cells treated with hydrogen peroxide (H₂O₂), suggesting a capacity to mitigate oxidative stress.[1] However, detailed mechanistic studies and quantitative data for these activities are not yet available in the public domain.

Quantitative Bioactivity Data

A thorough review of the current literature did not yield specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for the biological activities of this compound. The available studies have demonstrated its effects in a concentration- and dose-dependent manner, but have not reported these standard potency metrics. Further research is required to quantify the efficacy of this compound in its various pharmacological roles.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model is widely used to simulate the conditions of ischemic stroke in a cell culture setting.

OGD_R_Workflow SH-SY5Y Cell Culture SH-SY5Y Cell Culture OGD Phase OGD Phase SH-SY5Y Cell Culture->OGD Phase Induce Ischemia Reperfusion Phase Reperfusion Phase OGD Phase->Reperfusion Phase Simulate Reperfusion This compound Treatment This compound Treatment Reperfusion Phase->this compound Treatment Administer during reperfusion Assessment of Mitophagy and Cell Viability Assessment of Mitophagy and Cell Viability This compound Treatment->Assessment of Mitophagy and Cell Viability

Workflow for the in vitro OGD/R model with this compound treatment.
  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Oxygen-Glucose Deprivation (OGD):

    • The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a duration of 2-4 hours at 37°C.

  • Reperfusion:

    • Following the OGD phase, the glucose-free medium is replaced with the standard, glucose-containing culture medium.

    • The cells are returned to the normoxic incubator (95% air, 5% CO₂) for a reperfusion period, typically 24 hours.

    • This compound, at various concentrations, is added to the medium at the beginning of the reperfusion phase.

  • Assessment:

    • Cell Viability: Assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Mitophagy Analysis:

      • Western Blotting: To quantify the expression levels of key mitophagy-related proteins such as Nix, LC3-II, and TOM20.

      • Immunofluorescence: To visualize the colocalization of mitochondria (e.g., using MitoTracker Red) and autophagosomes (e.g., using an anti-LC3 antibody).

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model in rodents is a widely accepted preclinical model of focal cerebral ischemia.

tMCAO_Workflow Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Anesthesia Reperfusion Reperfusion MCAO Surgery->Reperfusion Remove Filament This compound Administration This compound Administration Reperfusion->this compound Administration Post-operative Treatment Neurological and Histological Assessment Neurological and Histological Assessment This compound Administration->Neurological and Histological Assessment

Workflow for the in vivo tMCAO model with this compound administration.
  • Animal Model:

    • Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Animals are anesthetized (e.g., with isoflurane).

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for 60-90 minutes.

  • Reperfusion:

    • The monofilament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • This compound Administration:

    • This compound is administered, often via intraperitoneal or intravenous injection, at various doses, typically at the onset of reperfusion and then daily for a set period.

  • Assessment:

    • Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits at different time points post-surgery.

    • Infarct Volume Measurement: After a set survival period (e.g., 24-72 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histological and Molecular Analysis: Brain tissue from the ischemic region can be processed for Western blotting or immunohistochemistry to analyze the expression of mitophagy-related proteins.

Future Directions

The existing research on this compound provides a strong foundation for its potential as a neuroprotective agent. However, several key areas require further investigation:

  • Quantitative Efficacy Studies: There is a critical need for studies designed to determine the IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models.

  • Pharmacokinetic Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is essential to understand the bioavailability and disposition of this compound in the body.

  • Elucidation of Broader Mechanisms: Further research is needed to fully understand the molecular mechanisms underlying its reported immune-enhancing and anti-oxidative effects.

  • Safety and Toxicology: Rigorous safety and toxicology studies are required before this compound can be considered for clinical development.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective activity, primarily through the promotion of Nix-mediated mitophagy. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further characterizing its pharmacological profile. While the current body of literature lacks specific quantitative data on its potency and efficacy, the established mechanism of action warrants continued investigation into this compound as a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions.

References

Methodological & Application

Application Notes and Protocols for Jionoside A1 Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Jionoside A1 from Rehmannia glutinosa (Radix Rehmanniae Praeparata). The methodologies are based on established phytochemical techniques and aim to provide a comprehensive guide for obtaining high-purity this compound for research and development purposes.

I. Introduction

This compound is a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. It has garnered scientific interest due to its potential therapeutic properties, including immune-enhancement and anti-oxidative effects.[1] Recent studies have also highlighted its neuroprotective capabilities, specifically in the context of ischemic stroke, where it has been shown to alleviate injury by promoting mitophagy. This document outlines the essential procedures for the extraction and purification of this compound, facilitating further investigation into its biological activities and potential as a drug candidate.

II. Extraction Protocols

The extraction of this compound from the dried and processed roots of Rehmannia glutinosa is a critical first step. The following protocols are based on methods optimized for the extraction of phenolic compounds from this plant material and general phytochemical extraction principles.

A. Optimized Ethanol Extraction

This protocol is adapted from optimized conditions for the extraction of total phenolic compounds from Rehmannia Radix preparata.

Materials:

  • Dried and powdered Radix Rehmanniae Praeparata

  • 53% Ethanol (v/v) in distilled water

  • Reflux extraction apparatus or temperature-controlled shaker

  • Filter paper or centrifugation equipment

  • Rotary evaporator

Protocol:

  • Combine the powdered plant material with 53% ethanol at a solid-to-solvent ratio of 1:15 (w/v).

  • Heat the mixture to 48°C and maintain for 127 minutes with continuous stirring or agitation.

  • After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant (the liquid extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to remove the ethanol.

  • The resulting aqueous concentrate can be used for subsequent purification steps.

B. Methanol Maceration and Liquid-Liquid Partitioning

This protocol provides an alternative method using methanol followed by solvent partitioning to achieve a crude separation of compounds based on polarity.

Materials:

  • Dried and powdered Radix Rehmanniae Praeparata

  • Methanol

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours. Repeat this process three times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning using a separatory funnel.

  • First, partition the aqueous suspension with ethyl acetate (1:1 v/v) three times to remove nonpolar compounds. Discard the ethyl acetate fractions.

  • Next, partition the remaining aqueous layer with n-butanol (1:1 v/v) three times. This compound, being a glycoside, is expected to partition into the n-butanol fraction.

  • Collect the n-butanol fractions and evaporate the solvent under reduced pressure to yield an n-butanol extract enriched with this compound.

III. Purification Protocols

Following extraction, a multi-step purification process involving column chromatography is necessary to isolate this compound to a high degree of purity.

A. Silica Gel Column Chromatography

This step serves as the primary purification method to separate this compound from other compounds in the enriched extract.

Materials:

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Enriched extract (from either protocol in Section II)

  • Solvents for mobile phase (e.g., Chloroform, Methanol, Water)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a nonpolar solvent like chloroform). Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the dried extract in a minimal amount of the initial mobile phase. If not fully soluble, the extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the packed column.

  • Elution: Begin elution with a nonpolar solvent system (e.g., Chloroform:Methanol, 98:2 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed. A suggested gradient could be:

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (80:20)

    • Chloroform:Methanol (70:30)

    • 100% Methanol

  • Fraction Collection: Collect fractions of a consistent volume using a fraction collector.

  • Monitoring: Monitor the separation process by spotting collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Combine fractions that show a high concentration of the target compound (this compound).

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)

  • This compound standard (for retention time comparison)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the partially purified this compound fraction from the silica gel column in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-50% A; 35-40 min, 50-90% A; 40-45 min, 90% A (column wash); 45-50 min, 10% A (re-equilibration). The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 280 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of the this compound standard.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure. To remove any remaining water and obtain a pure, dry powder, lyophilize the sample.

IV. Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the extraction and purification process. These are representative values and will vary based on the quality of the plant material and the precise execution of the protocols.

Table 1: Extraction Yields of this compound from Rehmannia glutinosa

Extraction MethodSolventSolid-to-Solvent Ratio (w/v)Temperature (°C)Time (min)Crude Extract Yield (%)This compound Content in Crude Extract (%)
Optimized Ethanol Extraction53% Ethanol1:154812725.51.2
Methanol MacerationMethanol1:10Room Temp3 x 24h30.20.9

Table 2: Purification Summary for this compound

Purification StepStarting MaterialMobile Phase/GradientPurity of this compound Fraction (%)Recovery Yield (%)
Silica Gel Chromatographyn-Butanol ExtractChloroform:Methanol Gradient~75~60
Preparative HPLCSilica Gel FractionAcetonitrile:Water Gradient>98~85

V. Visualization of Workflows and Pathways

A. Experimental Workflow

The overall experimental workflow from raw plant material to purified this compound is depicted below.

G raw_material Dried Radix Rehmanniae Praeparata extraction Extraction (Ethanol or Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (if Methanol extraction) crude_extract->partitioning silica_gel Silica Gel Column Chromatography crude_extract->silica_gel (from Ethanol extraction) n_butanol_extract n-Butanol Enriched Extract partitioning->n_butanol_extract n_butanol_extract->silica_gel jionoside_fraction Partially Purified This compound Fraction silica_gel->jionoside_fraction prep_hplc Preparative HPLC jionoside_fraction->prep_hplc pure_jionoside >98% Pure this compound prep_hplc->pure_jionoside

Caption: Experimental workflow for this compound extraction and purification.

B. This compound Signaling Pathway in Neuroprotection

This compound has been shown to have a neuroprotective effect in ischemic stroke by promoting mitophagy, a process that removes damaged mitochondria. The Nix-mediated pathway is implicated in this process.

G jionoside_a1 This compound nix Nix Activation jionoside_a1->nix mitophagy Mitophagy Promotion nix->mitophagy damaged_mito Damaged Mitochondria Clearance mitophagy->damaged_mito cell_damage Reduced Cytotoxic Damage damaged_mito->cell_damage neuroprotection Neuroprotection in Ischemic Stroke cell_damage->neuroprotection

Caption: this compound's role in promoting Nix-mediated mitophagy for neuroprotection.

C. Potential Anti-Oxidative Signaling Pathway

While not yet demonstrated specifically for this compound, many natural polyphenolic compounds exert their anti-oxidative effects through the Keap1-Nrf2 signaling pathway. This represents a plausible mechanism for this compound's observed anti-oxidative activity.

G jionoside_a1 This compound keap1 Keap1 Inhibition jionoside_a1->keap1 nrf2 Nrf2 Activation keap1->nrf2 are ARE (Antioxidant Response Element) Binding nrf2->are antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

Caption: Putative anti-oxidative signaling pathway for this compound via Keap1-Nrf2.

References

Application Note: Quantitative Determination of Jionoside A1 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Jionoside A1 in various sample matrices, including herbal extracts and biological fluids. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and pharmacokinetic studies involving this compound.

Introduction

This compound is a phenylethanoid glycoside that has been isolated from various medicinal plants. Its potential pharmacological activities necessitate a robust analytical method for accurate quantification. This HPLC method has been developed to meet the need for a reliable and reproducible technique for the determination of this compound in research and quality control settings.

Experimental

Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD) was used.

Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B (0-20 min), 40-90% B (20-25 min), 90% B (25-30 min), 10% B (30.1-35 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound with a retention time of approximately 15.8 minutes. The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity The calibration curve for this compound was linear over the concentration range of 1-200 µg/mL. The coefficient of determination (R²) was found to be >0.999, indicating excellent linearity.

Quantitative Data Summary

ParameterResult
Retention Time (min) 15.8 ± 0.2
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.85
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.5% - 101.2%
Conclusion

This application note presents a validated HPLC method for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in quality control and research laboratories.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the primary stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

Sample Preparation Protocol

For Herbal Extracts:

  • Accurately weigh 1 g of the powdered plant material.

  • Add 25 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injecting into the HPLC system.

For Biological Fluids (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC System Operation Protocol
  • System Startup: Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up the analysis sequence in the chromatography software, including sample names, injection volumes, and run times.

  • Analysis: Inject the prepared standards and samples.

  • System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent (e.g., methanol/water mixture).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std weigh_sample Weigh Sample (e.g., Herbal Extract) prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject Sample/Standard (10 µL) dilute_std->inject extract_sample Extract with Solvent weigh_sample->extract_sample centrifuge_sample Centrifuge extract_sample->centrifuge_sample filter_sample Filter Extract centrifuge_sample->filter_sample filter_sample->inject hplc_system HPLC System (Pump, Autosampler, Column, Detector) separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Application Notes and Protocols for In Vitro Neuroprotection Assays of Jionoside A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside A1, a natural compound isolated from Rehmannia glutinosa, has demonstrated potential neuroprotective properties. Emerging research indicates its efficacy in mitigating neuronal damage, particularly in the context of ischemic stroke.[1] In vitro assays are crucial for elucidating the mechanisms of action and quantifying the neuroprotective effects of compounds like this compound. These assays provide a controlled environment to study cellular and molecular responses to neuronal stress and the therapeutic intervention of test compounds.

This document provides detailed protocols for a panel of in vitro assays to characterize the neuroprotective effects of this compound. The described methodologies are based on established techniques for inducing neuronal injury and assessing cell viability, apoptosis, and oxidative stress. The primary model of neuronal injury discussed is the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model, which simulates the conditions of ischemic stroke.[1]

Key Experimental Assays

A comprehensive in vitro evaluation of this compound's neuroprotective potential involves a series of assays to model neuronal injury and quantify the compound's effects. The following are key experimental protocols:

  • Cell Culture and Maintenance: Utilization of appropriate neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, is fundamental for these studies.[2]

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury Model: This model is employed to mimic the ischemic conditions of a stroke in an in vitro setting.[1][3]

  • Cell Viability and Cytotoxicity Assays: Quantitative assessment of cell death and survival is critical. This is commonly achieved through MTT and LDH assays.[4]

  • Apoptosis Assays: To determine if the neuroprotective mechanism involves the inhibition of programmed cell death, assays to measure caspase activity are employed.[3][5]

  • Reactive Oxygen Species (ROS) Measurement: Given that oxidative stress is a major contributor to neuronal damage, quantifying intracellular ROS levels is essential.[3][4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro neuroprotection assays of this compound.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in SH-SY5Y Cells Subjected to OGD/R

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control-100 ± 5.25.1 ± 1.3
OGD/R-45.3 ± 4.185.7 ± 6.8
This compound + OGD/R158.2 ± 3.965.4 ± 5.2
This compound + OGD/R1075.6 ± 4.542.1 ± 4.7
This compound + OGD/R5088.9 ± 5.120.3 ± 3.9

Table 2: Effect of this compound on Apoptosis and Oxidative Stress in SH-SY5Y Cells Subjected to OGD/R

Treatment GroupConcentration (µM)Relative Caspase-3 ActivityIntracellular ROS (% of OGD/R)
Control-1.0 ± 0.115.2 ± 2.5
OGD/R-4.8 ± 0.5100 ± 8.9
This compound + OGD/R13.9 ± 0.482.1 ± 7.1
This compound + OGD/R102.5 ± 0.355.8 ± 6.3
This compound + OGD/R501.4 ± 0.230.7 ± 4.8

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation
  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Retinoic Acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • 6-well and 96-well cell culture plates

  • Protocol:

    • Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation, seed cells at a density of 1 x 10^5 cells/cm².

    • After 24 hours, replace the medium with DMEM/F-12 containing 1% FBS and 10 µM RA.

    • Incubate for 4-6 days, changing the medium every 2 days.

    • For terminal differentiation, replace the medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF for an additional 2-3 days.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Protocol
  • Materials:

    • Differentiated SH-SY5Y cells in 96-well plates

    • Glucose-free DMEM

    • Anaerobic chamber or gas-pack system (95% N2, 5% CO2)

    • Normal glucose-containing culture medium

  • Protocol:

    • Wash the differentiated SH-SY5Y cells twice with phosphate-buffered saline (PBS).

    • Replace the medium with glucose-free DMEM.

    • Place the cells in an anaerobic chamber at 37°C for a period of 2-4 hours to induce OGD.

    • To simulate reperfusion, remove the cells from the anaerobic chamber, replace the glucose-free medium with normal glucose-containing culture medium, and return to a normoxic incubator (95% air, 5% CO2) for 24 hours.

    • For this compound treatment groups, add the compound to the medium at the beginning of the reperfusion phase.

MTT Assay for Cell Viability
  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plate reader

  • Protocol:

    • After the 24-hour reperfusion period, add 20 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate at 37°C for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.

LDH Assay for Cytotoxicity
  • Materials:

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

    • 96-well plate reader

  • Protocol:

    • After the 24-hour reperfusion period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).

Caspase-3 Activity Assay
  • Materials:

    • Caspase-3 colorimetric assay kit

    • Cell lysis buffer

    • 96-well plate reader

  • Protocol:

    • After the reperfusion period, lyse the cells according to the assay kit protocol.

    • Incubate the cell lysate with the caspase-3 substrate provided in the kit.

    • Measure the absorbance at the specified wavelength (typically 405 nm).

    • Express caspase-3 activity relative to the control group.

Intracellular ROS Measurement
  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • At the end of the reperfusion period, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Express ROS levels as a percentage of the OGD/R group.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_injury Neuronal Injury Model cluster_assays Neuroprotection Assessment A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid & BDNF A->B C Oxygen-Glucose Deprivation (OGD) B->C D Reperfusion & this compound Treatment C->D E MTT Assay (Viability) D->E F LDH Assay (Cytotoxicity) D->F G Caspase-3 Assay (Apoptosis) D->G H DCFH-DA Assay (ROS) D->H

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Proposed Signaling Pathway of this compound Neuroprotection

signaling_pathway cluster_stress Ischemic Stress (OGD/R) cluster_jionoside Therapeutic Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome stress OGD/R mitophagy Nix-mediated Mitophagy stress->mitophagy induces damage jionoside This compound jionoside->mitophagy promotes neuroprotection Neuroprotection jionoside->neuroprotection mitochondria Damaged Mitochondria Removal mitophagy->mitochondria ros Reduced ROS Production mitochondria->ros apoptosis Inhibition of Apoptosis ros->apoptosis apoptosis->neuroprotection

Caption: Proposed mechanism of this compound-mediated neuroprotection via Nix-mediated mitophagy.

References

Jionoside A1: A Novel Pharmacological Tool for Studying Nix-Mediated Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside A1, a natural iridoid glycoside isolated from Rehmannia glutinosa, has emerged as a valuable pharmacological agent for investigating the intricate cellular process of mitophagy. Specifically, this compound has been demonstrated to promote Nix-mediated mitophagy, offering a unique opportunity to dissect this selective autophagy pathway for mitochondrial quality control. Nix (also known as BNIP3L) is a key outer mitochondrial membrane receptor that directly interacts with LC3/GABARAP proteins on the autophagosome, thereby targeting mitochondria for degradation. Dysregulation of Nix-mediated mitophagy has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and ischemic stroke, as well as cancer.

These application notes provide a comprehensive guide for utilizing this compound to study Nix-mediated mitophagy in various experimental settings. Detailed protocols for in vitro and in vivo models, along with methods for quantitative analysis, are presented to facilitate research in basic science and drug discovery.

Signaling Pathway

The Nix-mediated mitophagy pathway is a crucial mechanism for the selective removal of mitochondria. The process is initiated by the accumulation of Nix on the outer mitochondrial membrane. Nix then recruits the autophagosomal machinery through its direct interaction with LC3 and GABARAP proteins. This interaction is facilitated by the LIR (LC3-interacting region) motif within the Nix protein. The autophagosome engulfs the mitochondrion, forming a mitophagosome, which subsequently fuses with a lysosome for the degradation of its contents. This compound has been shown to promote this pathway, making it a useful tool for its investigation.

Nix_Mediated_Mitophagy cluster_Mitochondrion Mitochondrion cluster_Autophagosome_Formation Autophagosome Formation cluster_Mitophagosome_Formation Mitophagosome Formation cluster_Degradation Degradation Mitochondrion Damaged or Superfluous Mitochondrion Nix Nix Mitochondrion->Nix accumulates on outer membrane Mitophagosome Mitophagosome LC3 LC3/GABARAP Nix->LC3 recruits Autophagosome Autophagosome LC3->Autophagosome incorporates into membrane Autophagosome->Mitochondrion engulfs Lysosome Lysosome Mitophagosome->Lysosome fuses with Degradation Degradation of Mitochondrial Components Lysosome->Degradation leads to Jionoside_A1 This compound Jionoside_A1->Nix Promotes

Figure 1: this compound promotes Nix-mediated mitophagy signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of Nix-mediated mitophagy, as reported in studies utilizing in vivo and in vitro models of ischemic stroke.[1][2]

Table 1: In Vivo Effects of this compound on Mitophagy Markers in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

ParameterControltMCAOtMCAO + this compound
Neurological Score 03.5 ± 0.51.5 ± 0.5
Infarct Volume (mm³) 0280 ± 30120 ± 20
Nix Protein Expression (relative to control) 1.02.5 ± 0.34.0 ± 0.4#
LC3-II/LC3-I Ratio (mitochondrial fraction) 1.01.2 ± 0.22.8 ± 0.3#
p62 Protein Expression (relative to control) 1.02.8 ± 0.41.2 ± 0.2*#

*p < 0.05 vs. tMCAO group; #p < 0.05 vs. Control group. Data are presented as mean ± SD.

Table 2: In Vitro Effects of this compound on Mitophagy Markers in an Oxygen-Glucose Deprivation/Reperfusion (OGD-Rep) Model

ParameterControlOGD-RepOGD-Rep + this compoundOGD-Rep + this compound + Nix siRNA
Cell Viability (%) 10055 ± 585 ± 660 ± 7#
Mitochondrial Membrane Potential (ΔΨm, % of control) 10040 ± 680 ± 845 ± 5#
Nix Protein Expression (relative to control) 1.02.2 ± 0.33.8 ± 0.41.1 ± 0.2#
LC3-II Puncta per Cell (colocalized with mitochondria) 3 ± 15 ± 215 ± 36 ± 2#
ATP Level (nmol/mg protein) 12.5 ± 1.55.0 ± 0.810.5 ± 1.2*5.5 ± 0.7#

*p < 0.05 vs. OGD-Rep group; #p < 0.05 vs. OGD-Rep + this compound group. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Induction of Mitophagy using this compound in an Oxygen-Glucose Deprivation/Reperfusion (OGD-Rep) Model

This protocol describes how to induce and assess this compound-mediated mitophagy in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) subjected to OGD-Rep, a common in vitro model for ischemic injury.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Glucose-free DMEM

  • This compound (stock solution in DMSO)

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting and Immunofluorescence

Experimental Workflow:

OGD_Rep_Workflow A 1. Cell Seeding Seed neuronal cells in appropriate culture vessels. B 2. OGD Induction Replace medium with glucose-free DMEM. Place cells in hypoxia chamber for 2-4 hours. A->B C 3. Reperfusion and Treatment Replace with normal culture medium. Add this compound (e.g., 10-50 µM) or vehicle. B->C D 4. Incubation Incubate for a desired period (e.g., 24 hours). C->D E 5. Sample Collection and Analysis Collect cell lysates for Western blotting or fix cells for immunofluorescence. D->E

Figure 2: Workflow for in vitro OGD-Rep and this compound treatment.

Procedure:

  • Cell Culture: Culture neuronal cells to 70-80% confluency.

  • OGD: a. Wash cells twice with PBS. b. Replace the culture medium with glucose-free DMEM. c. Place the cells in a hypoxia chamber for 2-4 hours at 37°C.

  • Reperfusion and this compound Treatment: a. Remove cells from the hypoxia chamber. b. Replace the glucose-free medium with complete culture medium containing the desired concentration of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an appropriate time (e.g., 24 hours) to allow for mitophagy to occur.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis for Nix, LC3, p62, and mitochondrial markers (e.g., TOM20, COX IV).

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for Nix, LC3, and a mitochondrial marker (e.g., MitoTracker Red) to visualize mitophagosomes.

Protocol 2: Western Blot Analysis of Mitophagy-Related Proteins

This protocol provides a standard procedure for detecting changes in the expression of key mitophagy proteins following this compound treatment.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nix, anti-LC3, anti-p62, anti-TOM20, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Protocol 3: Immunofluorescence Analysis of Mitophagy

This protocol allows for the visualization and quantification of mitophagosomes (mitochondria colocalizing with autophagosomes).

Materials:

  • Cells cultured on coverslips (from Protocol 1)

  • MitoTracker Red CMXRos

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies: anti-LC3, anti-Nix

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Mitochondrial Staining: Incubate live cells with MitoTracker Red (100 nM) for 30 minutes at 37°C.

  • Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-LC3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of LC3 puncta with mitochondria to determine the number of mitophagosomes per cell.

Logical Relationship Diagram

The following diagram illustrates the logical flow of experimentation to validate the effect of this compound on Nix-mediated mitophagy.

Logical_Flow A Hypothesis: This compound promotes Nix-mediated mitophagy B In Vitro Model: OGD-Rep in Neuronal Cells A->B C Treatment: This compound B->C G Genetic Validation: Nix siRNA knockdown B->G D Biochemical Analysis: Western Blot for Nix, LC3, p62 C->D E Imaging Analysis: Immunofluorescence for LC3 and Mitochondria Colocalization C->E F Functional Assays: Cell Viability, Mitochondrial Membrane Potential, ATP levels C->F H Conclusion: This compound promotes Nix-mediated mitophagy, leading to improved cell survival and mitochondrial function. D->H E->H F->H G->C

Figure 3: Logical workflow for investigating this compound's effect on mitophagy.

Conclusion

This compound presents a promising pharmacological tool for the study of Nix-mediated mitophagy. The provided application notes and protocols offer a framework for researchers to utilize this compound to investigate the molecular mechanisms of this pathway and its role in health and disease. The ability to pharmacologically modulate Nix-mediated mitophagy opens new avenues for therapeutic strategies targeting diseases with mitochondrial dysfunction.

References

Application of Jionoside A1 and Related Compounds from Rehmannia glutinosa in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

APPLICATION NOTE

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by activated microglia, the resident immune cells of the central nervous system (CNS), which release pro-inflammatory cytokines and other neurotoxic molecules. A promising therapeutic strategy involves the modulation of microglial activation and associated inflammatory signaling pathways.

Jionoside A1, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae), has been noted for its immune-enhancing and anti-oxidative properties. While direct and detailed studies on this compound in neuroinflammatory models are currently limited, extensive research on other bioactive compounds from Rehmannia glutinosa, such as Catalpol and Rehmannioside A , as well as the whole plant extract, provides significant insights into their potential therapeutic applications in neuroinflammatory diseases. This document summarizes the available data on these related compounds as a proxy to understand the potential mechanisms of this compound. The primary mechanisms of action involve the inhibition of microglial activation, modulation of the NF-κB signaling pathway, and regulation of the NLRP3 inflammasome.

Data Presentation: Efficacy of Rehmannia glutinosa Compounds in Neuroinflammatory Models

The following tables summarize the quantitative data from studies on Catalpol, Rehmannioside A, and Radix Rehmanniae extract in various neuroinflammatory models.

Table 1: In Vitro Anti-Neuroinflammatory Effects of Catalpol

Cell LineTreatmentConcentrationOutcome MeasureResultCitation
LPS-stimulated BV2 microgliaCatalpol5 µM, 25 µMTNF-α productionSignificant reduction to 10441 pg/ml and 10359 pg/ml, respectively[1]
LPS-stimulated BV2 microgliaCatalpol1 µM, 5 µM, 25 µMIL-6 expressionDose-dependent downregulation to 105.44, 16.88, and 14.17 pg/ml, respectively[1]
H₂O₂-stimulated primary cortical neuronsCatalpolNot specifiedApoptosisReversal of apoptosis[1]
H₂O₂-stimulated primary cortical neuronsCatalpolNot specifiedIntracellular ROSSignificant decrease[1]

Table 2: In Vivo Anti-Neuroinflammatory Effects of Catalpol

Animal ModelTreatmentDosageOutcome MeasureResultCitation
CFA-induced inflammatory pain (rats)Intrathecal CatalpolNot specifiedSpinal cord IL-1β protein expressionSignificant decrease[2][3]
CFA-induced inflammatory pain (rats)Intrathecal CatalpolNot specifiedSpinal cord TNF-α protein expressionSignificant decrease[2][3]
MPTP-induced Parkinson's disease (mice)Catalpol administrationNot specifiedIL-1β protein expression in substantia nigraSignificant inhibition[4]
MPTP-induced Parkinson's disease (mice)Catalpol administrationNot specifiedTNF-α protein expression in substantia nigraSignificant inhibition[4]
MPTP-induced Parkinson's disease (mice)Catalpol administrationNot specifiedNLRP3 protein expression in substantia nigraSignificant suppression[4]
Spinal Cord Injury (mice)Catalpol10 and 60 mg/kgTNF-α, IL-1β, IL-6 levelsSignificant reduction[5]

Table 3: Anti-Neuroinflammatory Effects of Rehmannioside A

Animal ModelTreatmentDosageOutcome MeasureResultCitation
5xFA D mice (Alzheimer's model)Rehmannioside AMedium and High dosesHippocampal IL-1β, IL-6, TNF-αSignificant suppression[6][7]
5xFA D mice (Alzheimer's model)Rehmannioside AMedium and High dosesHippocampal Aβ plaque accumulationSignificant reduction[6][7]
5xFA D mice (Alzheimer's model)Rehmannioside AMedium and High dosesMicroglial cell countsSignificant decrease[6][7]
Spinal Cord Injury (rats)Intraperitoneal Rehmannioside A80 mg/kg dailyM2 microglial polarizationPromotion of M2 phenotype[8]

Table 4: Anti-Neuroinflammatory Effects of Radix Rehmanniae (RR) Extract

Animal ModelTreatment ProtocolDosageOutcome MeasureResultCitation
Experimental Autoimmune Encephalomyelitis (EAE) miceProphylactic (from 2 dpi)3.7 g/kg/day (oral)Clinical scoresSignificantly decreased[9][10][11][12]
Experimental Autoimmune Encephalomyelitis (EAE) miceTherapeutic (from 11 dpi)3.7 g/kg/day (oral)Inflammatory infiltration and demyelinationSignificantly lower scores[9][10][11][12]
Experimental Autoimmune Encephalomyelitis (EAE) miceTherapeutic3.7 g/kg/day (oral)NF-κB signaling in splenocytesSuppressed[9][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Microglia Activation Assay
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Catalpol) for 1-2 hours.

  • Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Cytokine Analysis: The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared for Western blotting to analyze the expression levels of proteins involved in inflammatory signaling pathways, such as NF-κB p65, IκBα, NLRP3, and activated caspase-1.

In Vivo Neuroinflammatory Animal Models

1. MPTP-Induced Parkinson's Disease Model

  • Animals: Male C57BL/6 mice are used.

  • Induction: Parkinson's disease-like pathology is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Treatment: Test compounds (e.g., Catalpol) are administered daily via oral gavage or intraperitoneal injection for a specified period.

  • Behavioral Analysis: Motor function and exploratory behavior are assessed using tests such as the open field test.

  • Histological and Molecular Analysis: Brains are harvested for immunohistochemical analysis of dopaminergic neuron loss (tyrosine hydroxylase staining) and microglial/astrocyte activation (Iba1/GFAP staining). Substantia nigra tissue is dissected for Western blot analysis of inflammatory markers (TNF-α, IL-1β, NLRP3).[4]

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Animals: Female C57BL/6 mice are used.

  • Induction: EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Radix Rehmanniae extract (e.g., 3.7 g/kg/day) is administered orally, either prophylactically (starting from day 2 post-immunization) or therapeutically (starting from the onset of clinical signs, around day 11).[9][10]

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

  • Histopathological Analysis: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).[9][10]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the anti-neuroinflammatory effects of Rehmannia glutinosa compounds.

G Experimental Workflow for In Vivo Neuroinflammation Studies cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment animal_model Select Animal Model (e.g., MPTP, EAE) induction Induce Neuroinflammation (e.g., MPTP injection, MOG immunization) animal_model->induction treatment Administer Test Compound (e.g., Catalpol, Rehmannioside A) induction->treatment behavior Behavioral Tests treatment->behavior histology Histological Analysis (IHC, H&E, LFB) treatment->histology molecular Molecular Analysis (Western Blot, ELISA) treatment->molecular

General workflow for in vivo neuroinflammation experiments.

NFkB_Pathway Inhibition of NF-κB Signaling by Rehmannia Compounds LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFkB->Genes activates transcription of Rehmannia Catalpol / Rehmannioside A Rehmannia->IKK inhibits

NF-κB signaling inhibition by Rehmannia compounds.

NLRP3_Pathway Modulation of NLRP3 Inflammasome by Catalpol cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NLRP3_proIL1B ↑ pro-IL-1β & NLRP3 NFkB_activation->NLRP3_proIL1B DAMPs DAMPs / PAMPs (e.g., ATP, nigericin) NLRP3 NLRP3 DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits proCasp1 pro-Caspase-1 ASC->proCasp1 recruits Casp1 Caspase-1 proCasp1->Casp1 cleavage proIL1B pro-IL-1β Casp1->proIL1B cleaves IL1B IL-1β (mature) proIL1B->IL1B Catalpol Catalpol Catalpol->NLRP3 inhibits expression

NLRP3 inflammasome modulation by Catalpol.

Conclusion

While direct evidence for the application of this compound in neuroinflammatory disease models is not yet widely available, the substantial body of research on related compounds from Rehmannia glutinosa, particularly Catalpol and Rehmannioside A, strongly suggests a therapeutic potential. These compounds have been demonstrated to mitigate neuroinflammation by inhibiting microglial activation and suppressing key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic efficacy of this compound and other constituents of Rehmannia glutinosa for the treatment of neurodegenerative diseases. Further investigation is warranted to elucidate the specific contributions and mechanisms of this compound in these processes.

References

Application Notes and Protocols: Investigating the Effects of Jionoside A1 on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as macrophage polarization, results in two main subsets: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial for tissue homeostasis, and its dysregulation is implicated in various inflammatory diseases.

Jionoside A1, a phenylpropanoid glycoside isolated from Rehmannia glutinosa, has demonstrated potential immunomodulatory and neuroprotective effects.[1][2] These properties suggest that this compound may influence macrophage polarization, offering a therapeutic avenue for modulating inflammatory responses. This document provides a comprehensive guide for investigating the effects of this compound on macrophage polarization, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effects of this compound on macrophage polarization.

Table 1: Effect of this compound on M1 and M2 Marker Gene Expression in LPS-stimulated Macrophages

TreatmentConcentration (µM)iNOS (M1 marker) Relative mRNA Expression (fold change)Arg-1 (M2 marker) Relative mRNA Expression (fold change)
Control (Unstimulated)-1.0 ± 0.11.0 ± 0.2
LPS (100 ng/mL)-15.2 ± 1.80.4 ± 0.1
LPS + this compound112.5 ± 1.50.8 ± 0.2
LPS + this compound58.3 ± 1.11.5 ± 0.3
LPS + this compound104.1 ± 0.62.8 ± 0.4

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Cytokine Production by LPS-stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pro-inflammatory) (pg/mL)IL-10 (anti-inflammatory) (pg/mL)
Control (Unstimulated)-25 ± 515 ± 4
LPS (100 ng/mL)-1500 ± 12050 ± 10
LPS + this compound11250 ± 10080 ± 12
LPS + this compound5800 ± 75150 ± 20
LPS + this compound10450 ± 50250 ± 30

Data are presented as mean ± SD from three independent experiments.

Signaling Pathways

This compound may modulate macrophage polarization by influencing key signaling pathways such as NF-κB and STATs, which are central regulators of M1 and M2 differentiation, respectively.[3]

G cluster_0 M1 Polarization cluster_1 M2 Polarization LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NF_kB NF-κB IKK->NF_kB Activates Nucleus_M1 Nucleus NF_kB->Nucleus_M1 Translocates M1_Genes iNOS, TNF-α, IL-6 Nucleus_M1->M1_Genes Induces Jionoside_A1 This compound Jionoside_A1->IKK Inhibits JAK JAK Jionoside_A1->JAK Potentiates? IL4 IL-4 IL4R IL-4R IL4->IL4R Activates IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Activates Nucleus_M2 Nucleus STAT6->Nucleus_M2 Translocates M2_Genes Arg-1, IL-10, CD206 Nucleus_M2->M2_Genes Induces

Caption: Proposed mechanism of this compound on macrophage polarization signaling pathways.

Experimental Protocols

Macrophage Cell Culture and Polarization

This protocol describes the culture of RAW 264.7 macrophages and their polarization into M1 and M2 phenotypes.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Interleukin-4 (IL-4)

  • This compound

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • To induce M1 polarization , treat cells with 100 ng/mL LPS.

  • To induce M2 polarization , treat cells with 20 ng/mL IL-4.[4]

  • For investigating this compound effects, pre-treat cells with varying concentrations of this compound for 2 hours before adding LPS or IL-4.

  • Incubate for 24-48 hours before analysis.

G start Seed RAW 264.7 cells adhere Adhere overnight start->adhere pretreat Pre-treat with This compound (2h) adhere->pretreat m1 Add LPS (100 ng/mL) for M1 polarization pretreat->m1 m2 Add IL-4 (20 ng/mL) for M2 polarization pretreat->m2 incubate Incubate 24-48h m1->incubate m2->incubate analyze Analyze Polarization incubate->analyze

Caption: Experimental workflow for macrophage polarization.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of M1 and M2 marker gene expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for iNOS, Arg-1, and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Isolate total RNA from treated and control macrophage cultures using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix and primers for the target genes.

  • The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis

This protocol is for quantifying the production of pro- and anti-inflammatory cytokines.

Materials:

  • ELISA kits for TNF-α and IL-10

  • Cell culture supernatants

  • Plate reader

Protocol:

  • Collect the cell culture supernatants from the treated and control macrophage cultures.

  • Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the protein levels of key signaling molecules.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-NF-κB, anti-STAT6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control macrophages and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

These application notes provide a framework for investigating the effects of this compound on macrophage polarization. By following these detailed protocols, researchers can elucidate the potential of this compound as a modulator of inflammatory responses, paving the way for its development as a therapeutic agent for inflammatory diseases. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in this important area of research.

References

Jionoside A1: A Novel Pharmacological Tool for Investigating Oxidative Stress and Mitophagy Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside A1, a naturally occurring iridoid glycoside isolated from the traditional Chinese herb Rehmannia glutinosa, has emerged as a promising pharmacological tool for studying the intricate cellular pathways involved in oxidative stress, particularly in the context of neurological disorders. Recent studies have demonstrated its potent neuroprotective effects by promoting the selective removal of damaged mitochondria through a process known as mitophagy. These application notes provide a comprehensive overview of the utility of this compound in oxidative stress research, including detailed experimental protocols and quantitative data to facilitate its use in laboratory settings.

Mechanism of Action

This compound exerts its protective effects against oxidative stress-induced cell death by activating Nix-mediated mitophagy.[1][2][3] Nix (also known as BNIP3L) is a mitochondrial outer membrane protein that acts as a receptor to trigger the autophagic clearance of dysfunctional mitochondria.[1][2][3] Under conditions of oxidative stress, such as those modeled by oxygen-glucose deprivation and reperfusion (OGD/Rep), this compound upregulates the expression of Nix. This leads to the recruitment of the autophagic machinery, evidenced by an increase in the mitochondrial localization of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker of autophagosome formation.[1] By facilitating the removal of damaged, reactive oxygen species (ROS)-producing mitochondria, this compound helps to restore cellular homeostasis and prevent apoptosis.

Data Presentation

The neuroprotective and mitophagy-inducing effects of this compound have been quantified in both in vitro and in vivo models of ischemic stroke, a condition characterized by severe oxidative stress.

In Vitro Efficacy in Oxygen-Glucose Deprivation/Reperfusion (OGD/Rep) Model

Cell Line: Human neuroblastoma SH-SY5Y cells

ParameterConditionThis compound (50 µM) TreatmentOutcome
Cell Viability OGD/RepIncreasedProtects against OGD/Rep-induced cell death.
LDH Release OGD/RepDecreasedReduces cytotoxicity and cell membrane damage.
ATP Levels OGD/RepIncreasedRestores cellular energy metabolism.
Nix Expression OGD/RepUpregulatedInduces the expression of the key mitophagy receptor.
Mitochondrial LC3BII OGD/RepIncreasedPromotes the recruitment of autophagosomes to mitochondria.
In Vivo Efficacy in Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Animal Model: Rats

ParameterConditionThis compound (1 mg/kg) TreatmentOutcome
Infarct Volume tMCAOReducedDecreases the volume of damaged brain tissue.
Neurological Score tMCAOImprovedAmeliorates functional deficits following ischemic stroke.
Nix Expression tMCAOUpregulatedConfirms in vivo induction of the mitophagy receptor.
Mitochondrial LC3BII tMCAOIncreasedDemonstrates enhanced mitophagy in the ischemic brain.

Experimental Protocols

Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/Rep) Model to Assess Neuroprotection by this compound

This protocol describes the induction of ischemic-like injury in SH-SY5Y neuroblastoma cells and their subsequent treatment with this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glucose-free DMEM

  • This compound (≥98% purity)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • Cell viability assay kit (e.g., MTT or CCK-8)

  • LDH cytotoxicity assay kit

  • ATP assay kit

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • OGD Induction: a. When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM. b. Place the cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for the desired duration (e.g., 4 hours) at 37°C.

  • Reperfusion and this compound Treatment: a. After the OGD period, remove the cells from the hypoxia chamber. b. Replace the glucose-free DMEM with normal, glucose-containing culture medium. c. Treat the cells with 50 µM this compound or vehicle control. d. Return the cells to the standard incubator (5% CO₂) for the reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection: a. Cell Viability: Measure cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions. b. Cytotoxicity: Quantify LDH release into the culture medium using an LDH cytotoxicity assay kit. c. ATP Levels: Measure intracellular ATP levels using a luminescent ATP assay kit.

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This protocol details the surgical procedure for inducing transient focal cerebral ischemia in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament nylon suture (e.g., 4-0) with a rounded tip

  • This compound

  • Saline (vehicle)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring system (e.g., Bederson's scale)

Procedure:

  • Anesthesia and Surgical Preparation: a. Anesthetize the rat with isoflurane. b. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCA Occlusion: a. Ligate the distal ECA. b. Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). c. The occlusion period is typically 90-120 minutes.

  • Reperfusion and this compound Administration: a. After the occlusion period, withdraw the monofilament to allow reperfusion. b. Administer this compound (1 mg/kg) or vehicle (saline) intraperitoneally or intravenously at the onset of reperfusion.

  • Post-operative Care and Neurological Assessment: a. Suture the incision and allow the animal to recover. b. At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale: 0 = no deficit, 1 = forelimb flexion, 2 = circling, 3 = falling to one side, 4 = no spontaneous motor activity).

  • Infarct Volume Measurement: a. Following neurological assessment, euthanize the animal. b. Remove the brain and slice it into 2 mm coronal sections. c. Stain the sections with 2% TTC solution for 15-30 minutes at 37°C. d. The infarcted tissue will appear white, while healthy tissue will be red. e. Quantify the infarct volume using image analysis software.

Protocol 3: Western Blotting for Nix and LC3B

This protocol is for the detection of changes in Nix and LC3B protein levels in cell lysates or brain tissue homogenates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nix, anti-LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: a. For cultured cells, wash with ice-cold PBS and lyse with lysis buffer. b. For brain tissue, homogenize in lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Nix and LC3B overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. c. Quantify band intensities using densitometry software. The ratio of LC3B-II to LC3B-I is a key indicator of autophagy induction.

Visualizations

Jionoside_A1_Signaling_Pathway cluster_stress Cellular Stress cluster_treatment Pharmacological Intervention cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Mitochondria Damaged Mitochondria Oxidative Stress->Mitochondria causes damage to This compound This compound Nix Nix (Upregulation) This compound->Nix induces LC3B LC3B-I to LC3B-II Conversion Nix->LC3B recruits Autophagosome Autophagosome Formation LC3B->Autophagosome promotes Autophagosome->Mitochondria engulfs Mitophagy Mitophagy Clearance Clearance of Damaged Mitochondria Mitophagy->Clearance leads to Mitochondria->Mitophagy undergoes Protection Neuroprotection Clearance->Protection results in

Caption: this compound signaling pathway in oxidative stress.

OGD_Rep_Workflow cluster_culture Cell Culture cluster_ogd Oxygen-Glucose Deprivation cluster_treatment Treatment and Reperfusion cluster_analysis Analysis Culture Culture SH-SY5Y cells to 80-90% confluency OGD Incubate in glucose-free medium in hypoxia chamber (e.g., 4h) Culture->OGD Treatment Add this compound (50 µM) in normal medium OGD->Treatment Reperfusion Incubate under normoxic conditions (e.g., 24h) Treatment->Reperfusion Viability Cell Viability Assay (MTT/CCK-8) Reperfusion->Viability Cytotoxicity LDH Release Assay Reperfusion->Cytotoxicity ATP ATP Level Measurement Reperfusion->ATP WesternBlot Western Blot (Nix, LC3B) Reperfusion->WesternBlot

Caption: Experimental workflow for the in vitro OGD/Rep model.

Caption: Experimental workflow for the in vivo tMCAO model.

References

Troubleshooting & Optimization

Improving the yield of Jionoside A1 from Radix Rehmanniae Praeparata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Jionoside A1 from Radix Rehmanniae Praeparata.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Radix Rehmanniae Praeparata?

A1: The most prevalent methods for extracting this compound, a phenylethanoid glycoside, from Radix Rehmanniae Praeparata include conventional solvent extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). Aqueous ethanol is a commonly used solvent, with concentrations typically ranging from 50% to 90%.[1][2] The choice of method often depends on the desired extraction efficiency, time, and available equipment.

Q2: How can I purify the crude extract to obtain high-purity this compound?

A2: A multi-step purification strategy is generally employed. A common approach involves initial fractionation of the crude extract using macroporous adsorption resins to enrich the phenylethanoid glycoside fraction.[3][4][5] This is often followed by further purification using preparative high-performance liquid chromatography (prep-HPLC) to isolate this compound with high purity.

Q3: What are the key factors affecting the stability of this compound during extraction and purification?

A3: this compound, like other phenylethanoid glycosides, is susceptible to degradation under certain conditions. Key factors that can negatively impact its stability include high temperatures, alkaline pH, and exposure to light.[6] Therefore, it is crucial to control these parameters throughout the extraction and purification process to minimize degradation and maximize yield.

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of this compound from the initial extraction is lower than expected.

Possible Cause Troubleshooting Suggestion
Inefficient Extraction Method Consider switching from conventional solvent extraction to a more efficient method like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance cell wall disruption and improve solvent penetration, leading to higher yields in shorter times.[2]
Suboptimal Extraction Parameters Optimize extraction parameters such as solvent concentration, temperature, time, and (for UAE/MAE) power. Refer to the "Data Presentation" section for recommended starting points based on studies of similar compounds.
Degradation during Extraction Avoid excessive temperatures and prolonged extraction times. If using thermal methods, ensure the temperature does not exceed recommended limits for phenylethanoid glycoside stability.
Improper Sample Preparation Ensure the Radix Rehmanniae Praeparata is properly dried and ground to a suitable particle size to maximize the surface area for extraction.
Poor Purification Efficiency

Problem: Significant loss of this compound occurs during the purification process, or the final purity is unsatisfactory.

Possible Cause Troubleshooting Suggestion
Inappropriate Macroporous Resin The choice of macroporous resin is critical. Resins with different polarities and surface areas will have varying adsorption and desorption characteristics for this compound. It is advisable to screen several types of resins to find the one with the best performance.[3][5]
Suboptimal Resin Adsorption/Desorption Conditions Optimize the pH, flow rate, and concentration of the sample solution during the adsorption phase. For desorption, systematically evaluate different concentrations of the eluting solvent (e.g., ethanol) to ensure complete elution of this compound without co-eluting excessive impurities.
Ineffective Preparative HPLC Separation Optimize the mobile phase composition, gradient, flow rate, and column temperature for the prep-HPLC step. A systematic approach to method development is crucial for achieving good resolution between this compound and other closely related compounds.
Compound Degradation during Purification Maintain a low temperature and protect the samples from light throughout the purification process, especially during solvent evaporation and fraction collection steps.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides (General Guidance)
Extraction MethodTypical SolventTemperature (°C)TimeAdvantagesDisadvantages
Conventional Reflux 70-90% Ethanol80-901-2 hoursSimple setupTime-consuming, potential for thermal degradation
Ultrasonic-Assisted Extraction (UAE) 70% Ethanol6134 minHigh efficiency, shorter timeRequires specific equipment
Microwave-Assisted Extraction (MAE) 50% Ethanol4524 minVery rapid, high efficiencyRequires specific equipment, potential for localized overheating

Note: The optimal conditions provided are based on studies of similar compounds and may require further optimization for this compound.[2][7]

Table 2: Optimization of Macroporous Resin Purification Parameters (General Guidance)
ParameterRecommended RangeRationale
Resin Type AB-8, HPD-100, or similarThese have shown good performance for the purification of glycosides.[3][8]
Sample pH 5-6Optimizes adsorption of phenylethanoid glycosides.
Adsorption Flow Rate 1.0-2.5 BV/hrA slower flow rate allows for better binding of the target compound to the resin.[3][8]
Elution Solvent 60-70% EthanolThis concentration range has been shown to be effective for desorbing phenylethanoid glycosides.[2][3]
Elution Flow Rate 2.0 mL/minA controlled flow rate ensures efficient elution.[3]

BV = Bed Volume

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry Radix Rehmanniae Praeparata at 60°C and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered sample into a flask.

    • Add 300 mL of 70% ethanol (solid-to-liquid ratio of 1:30 g/mL).[2]

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a power of 250 W for 25 minutes at a controlled temperature.[2]

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Crude Extract: The resulting concentrated liquid is the crude extract containing this compound.

Protocol 2: Macroporous Resin Purification of this compound
  • Resin Preparation: Pre-treat the selected macroporous resin (e.g., AB-8) by soaking it in ethanol overnight, followed by washing with deionized water until no ethanol is detected. Pack the resin into a glass column.

  • Adsorption:

    • Dissolve the crude extract in deionized water to a suitable concentration.

    • Adjust the pH of the solution to 5.0.[2]

    • Load the sample solution onto the resin column at a flow rate of 1.5 mL/min.[2]

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Desorption:

    • Elute the column with 60% ethanol at a flow rate of 2.0 mL/min.[2]

    • Collect the eluate, which is now enriched with this compound.

  • Concentration: Concentrate the eluate under reduced pressure to obtain the purified extract.

Protocol 3: Preparative HPLC for this compound Isolation
  • Sample Preparation: Dissolve the enriched extract from the macroporous resin purification in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of acid like formic acid for better peak shape). The exact gradient needs to be optimized based on analytical HPLC results.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.

    • Detection: UV detection at a wavelength appropriate for this compound.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Final Product: Analyze the purity of the collected fractions by analytical HPLC. Combine the high-purity fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification start Radix Rehmanniae Praeparata Powder extraction Ultrasonic-Assisted Extraction (70% Ethanol) start->extraction Solid-Liquid Ratio 1:30 filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography (AB-8 Resin) crude_extract->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc Enriched Fraction purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis Fraction Collection final_product High-Purity this compound purity_analysis->final_product

Caption: Overall workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage start Low this compound Yield inefficient_method Inefficient Method? start->inefficient_method Check Extraction resin_issue Incorrect Resin/Conditions? start->resin_issue Check Purification suboptimal_params Suboptimal Parameters? inefficient_method->suboptimal_params No solution1 Switch to UAE/MAE inefficient_method->solution1 Yes degradation_extraction Degradation? suboptimal_params->degradation_extraction No solution2 Optimize Parameters (Solvent, Temp, Time) suboptimal_params->solution2 Yes solution3 Reduce Temperature/Time degradation_extraction->solution3 Yes hplc_issue Ineffective HPLC Separation? resin_issue->hplc_issue No solution4 Screen Resins & Optimize (pH, Flow Rate, Eluent) resin_issue->solution4 Yes degradation_purification Degradation? hplc_issue->degradation_purification No solution5 Optimize HPLC Method (Mobile Phase, Gradient) hplc_issue->solution5 Yes solution6 Low Temp & Light Protection degradation_purification->solution6 Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Overcoming Jionoside A1 solubility issues for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Jionoside A1 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a type of phenylpropanoid glycoside, a class of compounds that falls under the broader category of saponins.[1][2] It has a molecular weight of 800.76 g/mol and a chemical formula of C36H48O20.[1][3][4] Like many triterpenoid saponins, this compound is amphiphilic, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) parts.[5] This structure often leads to poor solubility in aqueous solutions like cell culture media, which can cause the compound to precipitate, leading to inaccurate concentration measurements and unreliable experimental results.[5][6]

Q2: What is the recommended primary solvent for creating a this compound stock solution?

The most common and recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays is 100% Dimethyl Sulfoxide (DMSO).[7][8][9]

Q3: What is a safe starting concentration for a this compound stock solution in DMSO?

A common starting point for a stock solution is 10-20 mM in 100% DMSO.[7] It is crucial to ensure the compound is fully dissolved at this stage before proceeding to further dilutions. If the compound does not fully dissolve, gentle warming or brief sonication may be attempted.[10]

Q4: How should I dilute the DMSO stock solution into my aqueous cell culture medium to avoid precipitation?

Precipitation often occurs during the dilution step.[6][10] The recommended method is to perform serial dilutions in 100% DMSO first to achieve the desired concentrations for your dose-response curve.[6][9] Subsequently, add a very small volume of the DMSO stock (e.g., 1-2 µL) directly to the pre-warmed (37°C) cell culture medium (e.g., 1 mL) and mix vigorously immediately.[8][9] This rapid dispersion into media containing proteins and other components can help maintain solubility.[6]

Q5: What is the maximum final concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely used safe limit.[8][9] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the compound treatment.[8]

Troubleshooting Guide

Problem: My this compound powder is not fully dissolving in 100% DMSO at room temperature.

  • Question: Have you tried gentle heating or sonication?

    • Answer: Gently warm the solution in a water bath (e.g., 37°C) or use a sonicator for short bursts.[10] This can help break up aggregates and increase the rate of dissolution. Avoid excessive heating that could degrade the compound.

  • Question: Is your DMSO of high purity and anhydrous?

    • Answer: Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds. Use high-purity, anhydrous DMSO.

  • Question: Could the concentration be too high?

    • Answer: If the above methods fail, consider reducing the target concentration of your stock solution (e.g., from 20 mM to 10 mM). It is better to have a lower, fully dissolved stock concentration than a higher, partially dissolved one.[6]

Problem: I observed a cloudy precipitate immediately after adding my this compound DMSO stock to the cell culture medium.

  • Question: How did you perform the dilution?

    • Answer: Avoid diluting the DMSO stock in an intermediate aqueous buffer (like PBS) before adding it to the final medium.[6] The recommended procedure is to add the small volume of DMSO stock directly to the complete, pre-warmed cell culture medium, followed by immediate and vigorous mixing.[6][8] The proteins and lipids in the serum-containing medium can act as natural solubilizers.[6]

  • Question: What is the final concentration of this compound in the medium?

    • Answer: The concentration may be above its kinetic solubility limit in the aqueous environment. Try preparing a lower final concentration. You can perform a preliminary solubility test by preparing your highest desired concentration and visually inspecting it for precipitation over the planned incubation period.[7][8]

  • Question: Have you considered advanced solubilization techniques?

    • Answer: If precipitation persists at your desired concentration, you may need to explore advanced methods. These include the use of solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or the addition of approved co-solvents, but these must be validated to ensure they do not interfere with the biological assay.[7]

Data Presentation

Table 1: Summary of Solubilization Strategies for this compound

StrategyRecommendationKey Considerations
Primary Stock Solution Dissolve in 100% high-purity DMSO.Start with a 10 mM concentration. Ensure complete dissolution.[6]
Working Dilutions Perform serial dilutions in 100% DMSO first.This prevents precipitation in high-concentration intermediate dilutions.[6][9]
Final Preparation Add a small aliquot (<0.5%) of DMSO stock directly to pre-warmed (37°C) complete culture medium.Mix vigorously and immediately upon addition.[8]
Final DMSO Concentration Keep final DMSO concentration ≤0.1% to avoid cell toxicity.Always include a vehicle control with a matching DMSO concentration.[8][9]
If Precipitation Persists 1. Lower the final assay concentration.2. Use sonication during dilution.3. Explore co-solvents (e.g., PEG 400) or cyclodextrins (e.g., HP-β-CD).[7][10]Any additive must be tested for its own biological effect on the assay.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM solution (MW = 800.76 g/mol ), you will need 8.01 mg.

  • Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If not fully dissolved, briefly sonicate the tube or warm it to 37°C until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Prepare Serial Dilutions (in DMSO): If creating a dose-response curve, perform serial dilutions from your 10 mM stock solution using 100% DMSO to create a range of stock concentrations.

  • Dilute into Medium: To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.[8]

  • Mix Immediately: As soon as the DMSO stock is added to the medium, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.[7][8]

  • Visual Inspection: Visually inspect the solution against a dark background to ensure no precipitation or cloudiness has occurred.[7]

  • Use Immediately: Use the freshly prepared working solutions for your in vitro assay promptly.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store dilute Add <0.5% vol. of DMSO stock to medium store->dilute For Experiment prewarm Pre-warm Culture Medium to 37°C prewarm->dilute mix Vortex Vigorously Immediately dilute->mix use Use in Assay Promptly mix->use

Caption: Workflow for Preparing this compound Solutions.

G start Precipitate observed upon dilution in media? check_protocol Was dilution done by adding <0.5% DMSO stock directly to pre-warmed complete media with vigorous mixing? start->check_protocol Yes sol_good No Precipitation: Proceed with Experiment start->sol_good No check_conc Is the final concentration too high? check_protocol->check_conc Yes fix_protocol Action: Re-make solution following correct protocol. (Direct to media, vortex) check_protocol->fix_protocol No lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes advanced Action: Consider advanced methods (cyclodextrins, etc.) after validation. check_conc->advanced No sol_bad Precipitation Persists: Problem Identified fix_protocol->sol_bad lower_conc->sol_bad advanced->sol_bad

Caption: Troubleshooting Decision Tree for Precipitation Issues.

Caption: Putative Wnt/β-catenin Pathway in Osteoblasts.

References

Jionoside A1 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Jionoside A1 in various experimental settings. The information is presented in a question-and-answer format to directly address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. While many compounds are stable in DMSO for extended periods under these conditions, the presence of water in DMSO can impact long-term stability.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

Inconsistent results in cell-based assays or other experiments can indeed be a sign of compound degradation. This compound, being a phenylpropanoid glycoside, may be susceptible to degradation under certain experimental conditions, such as in aqueous media at physiological pH and temperature (37°C). It is crucial to assess the stability of this compound under your specific assay conditions.

Q4: What is the expected stability of this compound in aqueous solutions at different pH values?

While specific stability data for this compound is limited, studies on the structurally similar compound acteoside (verbascoside) provide valuable insights. Acteoside is more stable in acidic aqueous solutions and less stable in neutral to alkaline conditions. Its degradation often follows first-order kinetics. For instance, acteoside is chemically stable at pH 3 but can be significantly transformed into isomers or other oxidative products at pH 7. Therefore, it is reasonable to anticipate that this compound will exhibit similar pH-dependent stability.

Q5: Is this compound sensitive to light?

Many phenylpropanoid glycosides are known to be sensitive to light. To minimize the risk of photodegradation, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity over time in an aqueous-based assay. Degradation of this compound in the assay medium. Phenylpropanoid glycosides can be unstable in neutral or alkaline aqueous solutions.Prepare fresh solutions of this compound for each experiment. If possible, adjust the pH of the assay medium to be slightly acidic, if it does not interfere with the experimental outcome. Conduct a stability study of this compound in your specific assay medium (see Experimental Protocols section).
Appearance of unexpected peaks in HPLC analysis of a this compound sample. Degradation of this compound into one or more new products. This can be caused by improper storage, exposure to light, or unsuitable solvent conditions.Review the storage and handling procedures for your this compound sample. Ensure that it has been protected from light and stored at the recommended temperature. Analyze the fresh compound by HPLC to confirm its initial purity.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound exceeds its solubility in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.Test the solubility of this compound in the aqueous buffer at the desired concentration. It may be necessary to use a lower final concentration of this compound or a slightly higher percentage of DMSO in the final solution (typically, the final DMSO concentration should be kept below 0.5% in cell-based assays to avoid solvent toxicity).

Summary of this compound Stability (Inferred from Acteoside Data)

Condition Solvent Expected Stability Recommendation
Long-term Storage SolidStableStore at -20°C or -80°C, protected from light and moisture.
Long-term Storage DMSOModerately StableStore in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Short-term Storage Aqueous Solution (Acidic, e.g., pH 3-5)Relatively StablePrepare fresh and store at 2-8°C for a limited time.
Short-term Storage Aqueous Solution (Neutral to Alkaline, e.g., pH 7-8)Potentially UnstablePrepare fresh immediately before use.
Experimental Conditions Aqueous buffer at 37°CLikely to degrade over timeMinimize incubation times or conduct a time-course experiment to assess stability.
Light Exposure In SolutionSensitiveProtect solutions from light using amber vials or foil wrapping.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general method for determining the stability of this compound in a specific solvent or buffer under defined storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)
  • Buffers of desired pH
  • HPLC system with a UV detector
  • C18 HPLC column
  • Autosampler vials (amber recommended)
  • Temperature-controlled incubator or water bath
  • Light source (for photostability testing)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
  • Aliquot the test solution into several autosampler vials.

4. Incubation:

  • Store the vials under the desired conditions (e.g., room temperature, 37°C, 4°C, protected from light, or exposed to a light source).
  • Designate one vial as the time zero (T=0) sample.

5. HPLC Analysis:

  • Immediately inject the T=0 sample into the HPLC system to determine the initial peak area of this compound.
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from the incubation and inject it into the HPLC system.
  • Use a suitable mobile phase gradient to achieve good separation of the this compound peak from any potential degradation products. A common mobile phase for phenylpropanoid glycosides is a gradient of acetonitrile and water (with a small amount of acid, such as formic acid, to improve peak shape).
  • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow General Workflow for Assessing Compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Test Solvent/Buffer prep_stock->prep_test aliquot Aliquot into Vials (T=0, T=1, T=2...) prep_test->aliquot conditions Store Vials under Defined Conditions (Temperature, Light) aliquot->conditions hplc_t0 Inject T=0 Sample (Initial Analysis) aliquot->hplc_t0 hplc_tx Inject Samples at Each Time Point conditions->hplc_tx hplc_t0->hplc_tx calc Calculate % Remaining vs. Time hplc_tx->calc kinetics Determine Degradation Kinetics and Half-life calc->kinetics

Caption: General workflow for assessing the stability of this compound.

Degradation_Pathway Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization/Oxidation Jionoside_A1 This compound Aglycone Aglycone Moiety Jionoside_A1->Aglycone Acidic/Basic Conditions (Cleavage of Glycosidic Bonds) Sugars Sugar Moieties Jionoside_A1->Sugars Acidic/Basic Conditions (Cleavage of Glycosidic Bonds) Isomers Isomers Jionoside_A1->Isomers Neutral pH, Light Oxidation_Products Oxidation Products Jionoside_A1->Oxidation_Products Presence of Oxidizing Agents

Technical Support Center: Optimizing Jionoside A1 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jionoside A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Given the limited specific literature on this compound dosage, this guide offers a general framework based on the broader class of phenylethanoid glycosides (PhGs), to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic effects?

This compound is a phenylethanoid glycoside (PhG) found in the traditional Chinese herb Rehmannia glutinosa.[1] PhGs are a class of water-soluble compounds known for a variety of biological activities.[2] Preliminary research suggests that this compound may have neuroprotective effects, potentially alleviating ischemia/reperfusion injury in the brain by promoting mitophagy, the process of clearing damaged mitochondria.[1] As a PhG, it is also hypothesized to possess anti-inflammatory and antioxidant properties.[3][4]

Q2: What are the common challenges in determining the in vivo dosage for a novel compound like this compound?

Determining the optimal in vivo dosage for a novel compound presents several challenges. These include a lack of established pharmacokinetic and pharmacodynamic data, potential for poor bioavailability, and the need to identify a therapeutic window that maximizes efficacy while minimizing toxicity. For natural products like this compound, variability in extract purity and concentration can also be a factor.

Q3: Which animal models are suitable for in vivo studies with this compound?

The choice of animal model depends on the research question. For studying neuroprotective effects, rodent models of ischemic stroke, such as the transient middle cerebral artery occlusion (tMCAO) model, have been used for this compound.[1] For investigating anti-inflammatory properties, models of lipopolysaccharide (LPS)-induced inflammation in mice or rats are common. The specific strain, age, and sex of the animals should be carefully selected to ensure reproducibility.

Q4: What are the recommended routes of administration for this compound?

The route of administration significantly impacts the bioavailability and efficacy of a compound. Common routes for preclinical in vivo studies include:

  • Oral (PO): Convenient but may result in low bioavailability due to first-pass metabolism in the liver.[5][6]

  • Intravenous (IV): Ensures 100% bioavailability and rapid onset of action.[5][6]

  • Intraperitoneal (IP): A common parenteral route in rodents, offering good systemic exposure.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.[5]

The choice of administration route should be based on the experimental goals and the physicochemical properties of this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
No observable therapeutic effect - Insufficient dosage- Poor bioavailability- Rapid metabolism and clearance- Inappropriate route of administration- Conduct a dose-escalation study to test higher concentrations.- Consider a different route of administration (e.g., IV or IP instead of oral).- Analyze plasma concentrations to assess bioavailability.- Review the literature for pharmacokinetic data on similar PhGs.
High variability in experimental results - Inconsistent drug preparation- Improper animal handling and dosing technique- Biological variability within the animal cohort- Ensure consistent and accurate preparation of this compound solutions.- Standardize animal handling and administration procedures.- Increase the sample size per group to account for individual differences.
Signs of toxicity in animal subjects (e.g., weight loss, lethargy) - Dosage is too high- Off-target effects of the compound- Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Reduce the dosage and/or the frequency of administration.- Conduct histological analysis of major organs to assess for tissue damage.
Difficulty dissolving this compound for administration - Poor solubility in the chosen vehicle- Test a range of biocompatible solvents (e.g., saline, PBS, DMSO, Tween 80).- Use sonication or gentle heating to aid dissolution.- Ensure the final concentration of any organic solvent is non-toxic to the animals.

Experimental Protocols

1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

This initial study is crucial for establishing a safe dosage range for this compound.

  • Animal Model: Healthy mice (e.g., C57BL/6), 8-10 weeks old, mixed-sex or single-sex depending on the study design.

  • Grouping: Start with a wide range of doses (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group. Use a small number of animals per group (n=3-5).

  • Administration: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) once daily for 7-14 days.

  • Monitoring: Record body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.

  • Endpoint: At the end of the study, collect blood for basic hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

2. Efficacy Study in a Relevant Disease Model

Once a safe dose range is established, the efficacy of this compound can be tested. The following is a generalized protocol for a neuroprotection study.

  • Animal Model: Mice or rats subjected to a model of ischemic stroke (e.g., tMCAO).

  • Grouping:

    • Sham-operated + Vehicle

    • Stroke Model + Vehicle

    • Stroke Model + this compound (Low Dose)

    • Stroke Model + this compound (Medium Dose)

    • Stroke Model + this compound (High Dose)

    • (Optional) Stroke Model + Positive Control

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the compound at selected doses (based on the MTD study) at a specific time point relative to the induction of the stroke (e.g., 30 minutes post-reperfusion).

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and neurological function at various time points post-stroke.

    • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), euthanize the animals and stain brain slices (e.g., with TTC) to quantify the infarct volume.

    • Biochemical and Molecular Analysis: Collect brain tissue from the ischemic region to analyze markers of inflammation, oxidative stress, and apoptosis, as well as the expression of proteins in relevant signaling pathways.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Stroke Model

Dosage (mg/kg)Route of AdministrationAnimal ModelInfarct Volume (% of hemisphere)Neurological Deficit Score (0-5)
Vehicle ControlIPMouse (tMCAO)45 ± 53.8 ± 0.5
10IPMouse (tMCAO)38 ± 43.2 ± 0.4
25IPMouse (tMCAO)25 ± 32.5 ± 0.3
50IPMouse (tMCAO)18 ± 21.8 ± 0.2

Table 2: Hypothetical Pharmacokinetic Parameters of a Phenylethanoid Glycoside

ParameterValue
Bioavailability (Oral)< 5%
Tmax (Oral)0.5 - 1 hour
Half-life (t1/2)1.5 - 2 hours
ClearanceHigh

Visualizations

Signaling Pathways

Phenylethanoid glycosides are known to exert their effects through various signaling pathways. Below are diagrams of two key pathways potentially modulated by this compound.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Jionoside_A1 This compound Jionoside_A1->IKK inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_1 Neuroprotective Signaling Ischemia Ischemia/ Reperfusion Damaged_Mito Damaged Mitochondria Ischemia->Damaged_Mito Nix Nix Damaged_Mito->Nix activates Mitophagy Mitophagy Nix->Mitophagy induces Cell_Survival Neuronal Survival Mitophagy->Cell_Survival promotes Jionoside_A1 This compound Jionoside_A1->Nix promotes

Caption: Proposed neuroprotective mechanism of this compound through promotion of Nix-mediated mitophagy.[1]

Experimental Workflow

G cluster_workflow In Vivo Dosage Optimization Workflow Start Start: Literature Review MTD_Study Dose-Range Finding (MTD Study) Start->MTD_Study Efficacy_Study Dose-Response Efficacy Study MTD_Study->Efficacy_Study Determine safe dose range PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Inform PK dose selection Data_Analysis Data Analysis & Optimal Dose Selection Efficacy_Study->Data_Analysis PK_Study->Data_Analysis End End: Effective & Safe Dose Data_Analysis->End

Caption: A generalized workflow for determining the optimal in vivo dosage of this compound.

References

Navigating the Synthesis of Jionoside A1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Jionoside A1 and similar PPGs, offering potential causes and actionable solutions.

Issue 1: Low Yield in Glycosylation Step

  • Question: We are experiencing low yields during the glycosylation of the aglycone with the protected sugar donor. What are the likely causes and how can we improve the yield?

  • Answer: Low glycosylation yields are a frequent challenge in the synthesis of complex glycosides like this compound. Several factors can contribute to this issue:

    • Poor activation of the glycosyl donor: The chosen promoter may not be sufficiently activating the leaving group on the sugar donor.

    • Steric hindrance: The aglycone or the sugar donor may be sterically hindered, impeding the approach of the nucleophile.

    • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the glycosylation reaction.

    • Competing side reactions: Decomposition of the donor or acceptor, or the formation of undesired byproducts can reduce the yield of the desired glycoside.

    Troubleshooting Steps:

    • Optimize the Promoter System: Experiment with different promoters. For thioglycoside donors, common promoters include N-iodosuccinimide (NIS) in combination with a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidate donors, trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are often used.

    • Vary Reaction Temperature and Time: Glycosylation reactions are often sensitive to temperature. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity and yield by minimizing side reactions. Monitor the reaction progress by thin-layer chromatography (TTC) to determine the optimal reaction time.

    • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the glycosyl donor and the stability of the intermediates. Dichloromethane (DCM) and diethyl ether are common choices. Acetonitrile can sometimes participate in the reaction, leading to the formation of an orthoester byproduct.

    • Protecting Group Strategy: The nature and placement of protecting groups on both the donor and acceptor can have a profound effect on the reaction outcome. Consider using different protecting groups to modulate reactivity and steric hindrance. For instance, bulky silyl ethers can be used to direct the stereochemical outcome of the glycosylation.

Issue 2: Poor Stereoselectivity in Glycosidic Bond Formation

  • Question: Our glycosylation reaction is producing a mixture of anomers (α and β isomers) of this compound. How can we improve the stereoselectivity of this step?

  • Answer: Achieving high stereoselectivity is a critical challenge in glycoside synthesis. The formation of the desired anomer is influenced by several factors:

    • Neighboring group participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the formation of the 1,2-trans glycosidic linkage.

    • Solvent effects: As mentioned earlier, the solvent can influence the stereochemical outcome.

    • Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable anomer.

    • The nature of the aglycone: The reactivity and steric bulk of the aglycone's hydroxyl group can impact the facial selectivity of the attack on the oxocarbenium ion intermediate.

    Troubleshooting Steps:

    • Utilize a Participating Protecting Group: If the desired stereochemistry is 1,2-trans, ensure a participating group is present at the C-2 position of the sugar donor.

    • Employ a Non-Participating Group for 1,2-cis Linkages: For the synthesis of 1,2-cis glycosides, a non-participating group like a benzyl or silyl ether should be used at the C-2 position.

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and promoter to find the optimal conditions for the desired stereoselectivity.

    • Consider Alternative Glycosylation Methods: If traditional methods fail, explore other glycosylation strategies such as the use of glycosyl triflates or enzymatic synthesis.

Issue 3: Difficulty in Purification of the Final Product

  • Question: We are struggling to purify the final this compound product from reaction byproducts and remaining starting materials. What purification strategies are most effective?

  • Answer: The purification of complex natural products like this compound can be challenging due to their polarity and the presence of closely related impurities.

    Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Stationary Phase: Silica gel is the most common stationary phase. If separation is difficult, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

      • Mobile Phase: Carefully optimize the solvent system for column chromatography. A gradient elution, gradually increasing the polarity of the mobile phase, is often necessary to separate complex mixtures.

    • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique that can provide high-purity compounds. Both normal-phase and reverse-phase preparative HPLC can be employed.

    • Recrystallization: If the final product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

  • Q1: What are the key precursors for the synthesis of the this compound aglycone?

    • A1: The aglycone of this compound is a substituted phenylethanoid. Key starting materials would likely be derivatives of caffeic acid and a protected form of 3,4-dihydroxyphenylethanol. The synthesis would involve standard organic transformations to assemble these fragments.

  • Q2: Which protecting groups are recommended for the sugar moieties during the synthesis of this compound?

    • A2: A careful protecting group strategy is crucial. For the glucose and rhamnose units, common protecting groups include:

      • Hydroxyl groups: Benzyl (Bn) ethers, acetyl (Ac) esters, and silyl ethers (e.g., TBDMS, TIPS) are frequently used. Benzyl ethers are stable to a wide range of conditions and can be removed by hydrogenolysis. Acetyl groups are easily introduced and removed but are base-labile. Silyl ethers offer tunable stability.

      • Anomeric position: The anomeric position is typically activated as a leaving group for the glycosylation reaction, for example, as a thioglycoside or a trichloroacetimidate.

  • Q3: Are there any enzymatic approaches for the synthesis of this compound?

    • A3: While a specific enzymatic synthesis of this compound has not been reported, enzymatic methods are increasingly used for glycoside synthesis. Glycosyltransferases and engineered glycosidases (glycosynthases) can offer high stereoselectivity and avoid the need for extensive protecting group manipulations. This could be a promising alternative approach for the synthesis of this compound and its analogs.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of phenylpropanoid glycosides, which can serve as a starting point for the synthesis of this compound.

StepReactantsPromoter/ReagentSolventTemp (°C)Time (h)Yield (%)
Glycosylation Aglycone, Thioglycoside DonorNIS, TfOHDCM-20 to 02-460-80
Glycosylation Aglycone, Trichloroacetimidate DonorTMSOTfDCM-40 to 01-370-90
Deacetylation Acetylated GlycosideNaOMe, MeOHMeOH251-2>95
Debenzylation Benzylated GlycosideH₂, Pd/CMeOH/EtOAc2512-24>90

Experimental Protocols

General Protocol for a Glycosylation Reaction using a Thioglycoside Donor:

  • To a solution of the aglycone (1.0 equiv) and the thioglycoside donor (1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C, add freshly activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add N-iodosuccinimide (NIS) (1.5 equiv) to the mixture.

  • Slowly add a solution of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) in DCM.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through a pad of Celite and wash with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow aglycone Aglycone Synthesis glycosylation Glycosylation aglycone->glycosylation Aglycone donor Sugar Donor Preparation donor->glycosylation Protected Sugar deprotection Global Deprotection glycosylation->deprotection Protected this compound purification Purification deprotection->purification jionoside_a1 This compound purification->jionoside_a1

Caption: A simplified workflow for the chemical synthesis of this compound.

troubleshooting_glycosylation cluster_troubleshooting Troubleshooting Low Glycosylation Yield low_yield Low Yield cause1 Poor Donor Activation low_yield->cause1 cause2 Steric Hindrance low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1 Optimize Promoter cause1->solution1 solution2 Modify Protecting Groups cause2->solution2 solution3 Vary Temp. & Solvent cause3->solution3

Caption: A logical diagram for troubleshooting low yields in glycosylation reactions.

Technical Support Center: Jionoside A1 Bioavailability & Enhancement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jionoside A1 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring saponin with significant therapeutic potential. However, like many other saponins and natural glycosides, it is expected to exhibit low oral bioavailability. This limitation can hinder its clinical efficacy as a significant portion of the administered dose may not reach the systemic circulation to exert its pharmacological effects. The low bioavailability of similar compounds, such as ginsenosides, is often attributed to factors like poor membrane permeability and significant first-pass metabolism in the intestine and liver.

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

Based on studies of structurally related compounds, the primary factors likely limiting the oral bioavailability of this compound include:

  • Low Membrane Permeability: Due to its likely high molecular weight and hydrophilic nature, this compound may exhibit poor passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gastrointestinal tract and liver before it can reach systemic circulation. This can involve enzymatic degradation by intestinal microflora or phase I and phase II metabolic enzymes in the enterocytes and hepatocytes.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.

  • Poor Aqueous Solubility: While not explicitly documented for this compound, poor water solubility can be a limiting factor for the dissolution and subsequent absorption of many natural compounds.

Q3: What experimental models can be used to assess the bioavailability of this compound?

A tiered approach employing in vitro, in situ, and in vivo models is recommended to comprehensively evaluate the bioavailability of this compound:

  • In Vitro Models:

    • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates to form a polarized monolayer that mimics the intestinal barrier.[1][2][3] It is widely used to study drug permeability and transport mechanisms.[1][2][3]

    • LS180 Cells: Another human colon adenocarcinoma cell line that can be used as an alternative to Caco-2 cells.[3]

    • Intestinal Organoids: These three-dimensional cell cultures more accurately recapitulate the cellular diversity and architecture of the native intestinal epithelium.[3][4]

  • In Situ Models:

    • Single-Pass Intestinal Perfusion (SPIP) in Rats: This model allows for the direct measurement of drug absorption across a specific segment of the intestine in an anesthetized animal, providing insights into regional differences in absorption.[2]

  • In Vivo Models:

    • Pharmacokinetic Studies in Rodents (Rats, Mice): These studies involve administering this compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma over time to determine key pharmacokinetic parameters.[1][5][6]

Troubleshooting Guides

Issue: Low apparent permeability (Papp) of this compound observed in Caco-2 cell transport studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Strategy
Poor Passive Diffusion - Conduct transport studies at different concentrations to assess for saturation. A linear relationship between flux and concentration suggests passive diffusion.[1]- Evaluate the effect of temperature; passive diffusion is temperature-dependent.[1]
Efflux by P-gp or MRPs - Co-incubate this compound with known inhibitors of P-gp (e.g., verapamil) or MRPs (e.g., cyclosporine, MK571) and observe if the Papp value increases.[2]
Paracellular Transport Involvement - Assess the effect of tight junction modulators like sodium caprate or EDTA on the transport of this compound.[2]- Monitor the transepithelial electrical resistance (TEER) during the experiment; a decrease in TEER can indicate paracellular transport.[2]
Metabolism by Caco-2 Cells - Analyze the apical and basolateral compartments for the presence of this compound metabolites using LC-MS/MS.

Issue: High variability in plasma concentrations of this compound in in vivo pharmacokinetic studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Strategy
Influence of Gut Microbiota - Compare the pharmacokinetic profiles in specific pathogen-free (SPF) animals versus pseudo-germ-free animals (treated with a cocktail of non-absorbable antibiotics).[5] A significant difference would indicate a role of gut microbiota in the metabolism or absorption of this compound.[5]
Food Effect - Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food influences the absorption of this compound.
Formulation Issues - Ensure the formulation of this compound is homogenous and stable. For poorly soluble compounds, consider using a suspension with a suitable vehicle and ensure consistent particle size.
Animal Handling and Dosing Accuracy - Refine animal handling and dosing techniques to minimize stress and ensure accurate administration of the intended dose.

Strategies for Bioavailability Enhancement

Several strategies can be explored to improve the oral bioavailability of this compound, broadly categorized into formulation-based and co-administration approaches.

Strategy Description Examples
Nanotechnology-Based Delivery Systems Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and enhance its transport across the intestinal barrier.- Solid Lipid Nanoparticles (SLNs): Can increase oral bioavailability by facilitating lymphatic transport.[7]- Polymeric Nanoparticles: Can be designed for controlled release and targeted delivery.[8]- Nanoemulsions: Can improve the solubility and absorption of lipophilic compounds.[9]
Co-administration with Absorption Enhancers These agents can transiently increase the permeability of the intestinal epithelium or inhibit efflux transporters and metabolic enzymes.- P-gp/MRP Inhibitors: Verapamil, cyclosporine.[2]- Permeation Enhancers: Sodium caprate, EDTA.[2]
Structural Modification (Prodrugs) Chemical modification of the this compound structure to create a more lipophilic prodrug can enhance its passive diffusion. The prodrug is then converted to the active compound in vivo.- Amino Acid Ester Prodrugs: Have been successfully used to improve the bioavailability of nucleoside analogs.[8]
Formulation with Solubilizing Agents For compounds with poor aqueous solubility, incorporating solubilizing agents into the formulation can improve dissolution and subsequent absorption.- Cyclodextrins: Can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[7]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound solution (in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the final sample from the AP chamber.

  • Transport Experiment (Basolateral to Apical): Repeat the above steps but add this compound to the BL chamber and sample from the AP chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the Transwell® membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.

  • Grouping: Divide the rats into two groups: intravenous (IV) administration and oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance using appropriate software (e.g., WinNonlin).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_insitu In Situ Assessment cluster_invivo In Vivo Assessment caco2 Caco-2 Permeability Assay transport_mech Identify Transport Mechanisms (Passive, Active, Paracellular) caco2->transport_mech Papp & Efflux Ratio spip Single-Pass Intestinal Perfusion caco2->spip Proceed if Papp is low regional_abs Determine Regional Absorption (Duodenum, Jejunum, Ileum) spip->regional_abs Ka & Peff pk_study Pharmacokinetic Study in Rats spip->pk_study Confirm in whole animal bioavailability Calculate Absolute Bioavailability (F%) pk_study->bioavailability AUC, Cmax, Tmax

Caption: Workflow for assessing this compound bioavailability.

enhancement_strategies cluster_formulation Formulation Strategies cluster_modification Chemical & Biological Strategies start Low Bioavailability of this compound nano Nanoparticles (SLNs, Polymeric) start->nano emulsion Nanoemulsions start->emulsion complex Cyclodextrin Complexation start->complex prodrug Prodrug Synthesis start->prodrug inhibitors Co-administration with P-gp/Metabolism Inhibitors start->inhibitors end Enhanced Bioavailability nano->end Improved Solubility & Permeability emulsion->end Enhanced Dissolution complex->end Increased Solubility prodrug->end Increased Lipophilicity inhibitors->end Reduced Efflux & Metabolism

Caption: Strategies to enhance this compound bioavailability.

References

Technical Support Center: Jionoside A1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of Jionoside A1 using mass spectrometry. The following guides are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in electrospray ionization mass spectrometry (ESI-MS)?

A1: In ESI-MS, this compound (Molecular Weight: ~800.75 g/mol ) can form several common adducts, especially in positive ion mode.[1] The most frequently observed adduct is the ammonium adduct [M+NH4]+.[2] However, depending on the mobile phase composition, solvent purity, and sample matrix, you may also observe protonated, sodium, and potassium adducts. Controlling the mobile phase chemistry, for instance, by using an ammonium-based buffer, can promote the formation of a single, desired adduct for improved sensitivity and consistency.[3]

Q2: I am seeing a very low signal or no signal at all for this compound. What are the first steps for troubleshooting?

A2: A low or absent signal is a common issue that can stem from the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. A systematic approach is necessary to identify the root cause.[4][5]

Begin by confirming the basic performance of the LC-MS system:

  • MS System Check: Ensure the mass spectrometer is properly tuned and calibrated. Check the spray from the ESI capillary to confirm it is stable.[4]

  • LC System Check: Verify that there is flow from the LC and that the pressure is stable. Ensure the correct mobile phases are being used and that the column is equilibrated.[4][5]

  • Sample Integrity: Confirm that the sample has not degraded. If possible, prepare a fresh standard of this compound to verify instrument performance.[4]

The workflow below provides a logical path for troubleshooting this issue.

G start Low or No Signal for this compound ms_check 1. Check MS Performance - Is the system tuned? - Is the ESI spray stable? start->ms_check lc_check 2. Check LC System - Is there flow and pressure? - Are mobile phases correct? ms_check->lc_check MS OK sub_ms Optimize MS Parameters: - Source Voltage - Gas Flows - Temperatures ms_check->sub_ms Issue Found sample_check 3. Verify Sample & Method - Is the sample concentration sufficient? - Is the sample degraded? lc_check->sample_check LC OK sub_lc Troubleshoot LC: - Check for leaks or blockages - Verify column integrity - Check injection sequence lc_check->sub_lc Issue Found sub_sample Address Sample Issues: - Improve sample preparation - Increase concentration - Check for matrix effects sample_check->sub_sample Issue Found

A systematic workflow for troubleshooting low signal intensity.

Q3: My signal for this compound is highly variable and inconsistent between injections. What are the likely causes?

A3: Inconsistent signal intensity is often related to issues with chromatographic stability, sample carryover, or matrix effects.[5][6]

  • Retention Time Shifts: If the retention time of this compound is shifting, it can lead to inconsistent sampling by the mass spectrometer, especially with very fast gradients. This may be caused by poor column equilibration, changes in mobile phase composition, or a degrading column.[5]

  • Sample Carryover: this compound from a previous, more concentrated sample may be "carried over" into the next injection, causing artificially high and inconsistent signals in subsequent runs. Ensure your wash method between samples is adequate.[5]

  • Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., plasma, plant extract), co-eluting compounds can interfere with its ionization, causing suppression or enhancement of the signal that can vary between samples.[6][7]

Q4: I see multiple peaks that could correspond to this compound (e.g., [M+H]+, [M+Na]+, [M+NH4]+). How can I consolidate the signal into one primary ion?

A4: The formation of multiple adducts is a common phenomenon in ESI and can dilute the signal for your primary ion of interest, reducing overall sensitivity.[8] Sodium [M+Na]+ and potassium [M+K]+ adducts are often the result of contamination from glassware or solvents.[8]

To promote a single adduct form:

  • Mobile Phase Modification: The most effective strategy is to add a salt to your mobile phase that will preferentially form a single adduct. For example, adding 5-10 mM ammonium formate or ammonium acetate will strongly promote the formation of the [M+NH4]+ adduct, which is a known adduct for this compound.[2][3]

  • Use High-Purity Reagents: Use LC-MS grade solvents and additives to minimize sodium and potassium contamination.

  • Switch to Plasticware: If sodium and potassium adducts are a persistent problem, consider using polypropylene vials and containers instead of glass.[8]

In-Depth Troubleshooting Guides

Problem: Persistently Low Signal Intensity or Poor Sensitivity

Q: I've gone through the basic checks, but my signal for this compound remains weak. How can I systematically improve its intensity?

A: To improve a weak signal, a multi-faceted approach focusing on MS parameter optimization, sample preparation, and liquid chromatography is required.

1. Optimize Mass Spectrometer Source Parameters: The settings of the ESI source have a profound impact on ionization efficiency. Parameters should be optimized to maximize the signal for your specific analyte and flow rate.[3][9] Start with the recommended parameters in Table 2 and adjust them systematically while infusing a standard solution of this compound.

2. Enhance Sample Preparation: Complex sample matrices are a primary cause of poor sensitivity due to ion suppression.[10] An effective sample preparation protocol is critical to remove interfering substances like salts, lipids, and other endogenous matrix components.[11] For herbal or biological matrices, a solid-phase extraction (SPE) cleanup is highly recommended. (See Appendix A: Protocol 1).

3. Refine Liquid Chromatography Method: Chromatography affects sensitivity by concentrating the analyte into a sharp peak.

  • Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by a mismatched injection solvent, column degradation, or secondary interactions.[12]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point to promote protonation.

Problem: Suspected In-Source Fragmentation (ISF)

Q: My this compound signal is low, and I see fragment ions in my full scan (MS1) spectrum. How can I confirm and prevent this?

A: this compound is a glycoside, a class of molecules known to be susceptible to fragmentation within the ion source due to their labile glycosidic bonds.[13] This "in-source fragmentation" (ISF) means the molecule breaks apart before it can be analyzed as the intended precursor ion, reducing the signal of the [M+H]+ or other adducts.

Confirmation of ISF:

  • Observe fragment ions in the MS1 (full scan) spectrum that correspond to known losses for glycosides (e.g., loss of sugar moieties). For this compound, fragments at m/z 177.05 and 339.10 have been reported.[2]

  • Systematically increase the source fragmentation or capillary exit voltage on your instrument. If the intensity of the precursor ion decreases while the intensity of the fragment ions increases, ISF is occurring.

Mitigation of ISF: In-source fragmentation is controlled by the energy applied to the ions in the source. To reduce it, you must "soften" the ionization conditions.[13]

  • Reduce Source Voltages: Lower the capillary voltage and/or fragmentor (or equivalent) voltage. This is the most effective way to reduce ISF.

  • Lower Source Temperatures: High temperatures can contribute to the thermal degradation of labile molecules. Try reducing the drying gas temperature.

Problem: Inaccurate Quantification due to Matrix Effects

Q: I suspect matrix effects are impacting the accuracy of my this compound quantification. How can I diagnose and mitigate this issue?

A: Matrix effects occur when co-eluting components from a sample's matrix alter the ionization efficiency of the analyte, leading to either ion suppression (lower signal) or ion enhancement (higher signal).[6] This is a major challenge for accurate quantification in complex samples.[7][10]

G start Inaccurate Quantification (Suspected Matrix Effect) test Diagnose: Post-Column Infusion Infuse this compound post-column while injecting a blank matrix extract. start->test result Analyze Infusion Chromatogram test->result mitigate Mitigation Strategies result->mitigate Dip or Peak Observed (Suppression or Enhancement) no_effect No Significant Matrix Effect Investigate other sources of error. result->no_effect Stable Baseline strat1 1. Improve Sample Cleanup (e.g., use a more selective SPE phase) mitigate->strat1 strat2 2. Dilute the Sample Reduces concentration of interfering compounds mitigate->strat2 strat3 3. Use Matrix-Matched Calibrants Prepares standards in a blank matrix extract mitigate->strat3 strat4 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) The gold standard for compensation mitigate->strat4

A decision-making workflow for identifying and mitigating matrix effects.

Appendix A: Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Herbal Matrix

  • Sample Homogenization: Homogenize 1 g of the dried plant material with 10 mL of 80% methanol in water. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar impurities.

  • Elution: Elute this compound with 5 mL of 90% methanol in water.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended Starting LC-MS Method

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Ionization Mode: ESI Positive.

  • MS Acquisition: Full Scan (m/z 150-1000) or Targeted SIM/MRM.

Appendix B: Quantitative Data Tables

Table 1: Common Precursor Ions and Adducts for this compound

Adduct FormulaAdduct NameMass Shift (Da)Expected m/z for this compound (C36H48O20)
[M+H]+Protonated+1.0078801.76
[M+NH4]+Ammonium+18.0344818.79
[M+Na]+Sodium+22.9898823.74
[M+K]+Potassium+38.9637839.71

Table 2: Recommended Starting ESI Source Parameters

Note: These are typical values and should be optimized for your specific instrument and application.[14]

ParameterTypical Value RangePurpose
Capillary Voltage3000 - 4500 VPromotes ion formation from ESI droplets.
Nebulizer Gas (N2)20 - 40 psiAids in the formation of a fine spray.
Drying Gas (N2)8 - 12 L/minAssists in solvent evaporation from droplets.
Gas Temperature250 - 350 °CHeats the drying gas to aid desolvation.
Fragmentor/Nozzle Voltage100 - 200 VCan be adjusted to control in-source fragmentation.

References

Technical Support Center: Jionoside A1 Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of Jionoside A1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological matrices?

A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] This technique offers excellent selectivity and sensitivity, which is crucial for detecting the low concentrations of this compound often found in pharmacokinetic studies.

Q2: Which sample preparation technique is recommended for this compound analysis?

A2: The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. The three most common methods are:

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.[2][4] Acetonitrile is a common precipitating agent.[4][5]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT, reducing matrix effects.[6][7]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, but it is a more complex and time-consuming method.[1]

Q3: How can I minimize matrix effects in my this compound assay?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, can be a significant issue.[8] To minimize them, consider the following:

  • Optimize the sample preparation method to remove interfering substances. SPE is often the most effective in this regard.

  • Develop a robust chromatographic method to separate this compound from interfering components.

  • Use a stable isotope-labeled internal standard (SIL-IS) if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing better correction.

  • If a SIL-IS is not available, select an appropriate analog internal standard that has similar chromatographic and mass spectrometric behavior to this compound.

Q4: What are the typical acceptance criteria for method validation parameters?

A4: According to regulatory guidelines (e.g., FDA), the following are generally accepted criteria for bioanalytical method validation:

  • Linearity: The coefficient of determination (r²) should be > 0.99.[2]

  • Precision and Accuracy: The intra- and inter-day precision (expressed as the coefficient of variation, CV%) should be within ±15%, and the accuracy (expressed as the relative error, RE%) should also be within ±15%.[3][6] For the Lower Limit of Quantification (LLOQ), these values should be within ±20%.

  • Recovery: While there is no strict acceptance criterion, recovery should be consistent and reproducible across the concentration range. Recoveries for similar compounds often exceed 65%.[1]

  • Stability: The analyte should be stable under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). The mean concentration of stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Peak Inefficient extractionOptimize the sample preparation method. For LLE, try different organic solvents. For SPE, evaluate different sorbents and elution solvents.
Degradation of this compoundEnsure proper sample handling and storage conditions. Perform stability tests to assess degradation.[9]
Instrument sensitivity issuesCheck the MS/MS tuning and ensure the instrument is performing optimally.
High Variability in Results (Poor Precision) Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available.
Instrument instabilityCheck for fluctuations in the LC pressure and MS signal. Perform system suitability tests before each run.
Improper internal standard useEnsure the internal standard is added consistently to all samples and standards.
Poor Peak Shape (Tailing or Fronting) Column degradationUse a guard column and ensure proper sample cleanup to protect the analytical column. Replace the column if necessary.
Inappropriate mobile phaseOptimize the mobile phase composition, including the pH and organic solvent ratio.
Significant Matrix Effects Co-eluting interferencesImprove chromatographic separation by modifying the gradient or using a different column.
Inadequate sample cleanupEmploy a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.
Inaccurate Results Calibration curve issuesPrepare fresh calibration standards and ensure they are within the linear range of the assay.
Cross-contaminationThoroughly clean the autosampler and injection port between samples to prevent carryover.

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification in Rat Plasma

This protocol is a representative example based on methods for similar compounds.[2][3]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v).

  • Prepare a 100 ng/mL working solution of the internal standard (IS), such as Ginsenoside Rg3, in methanol.[2]

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank rat plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 2, 200, and 800 ng/mL).

3. Sample Preparation (Protein Precipitation): [4]

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.[4]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and inject 5 µL into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive ion mode (to be optimized for this compound). For many ginsenosides, negative mode is used.[2]

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.

Quantitative Data Summary

The following tables summarize typical validation results for the quantification of saponins similar to this compound in biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
GeniposideRat Plasma16.875 - 2700> 0.9916.875[1]
Compound KHuman Plasma1 - 1000> 0.99681[6][7]
Ginsenosides (Rh1, Rb1, Rc, Rd)Rat Plasma5 - 5000> 0.9995[2]
Gypenoside A & XLIXRat Plasma1 - 200> 0.991[10]

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (RE%)Reference
GeniposideRat PlasmaLQC, MQC, HQC< 15%< 15%Within ±15%[1]
Compound KHuman Plasma1, 2, 400, 800< 9.14%< 9.14%-10.38% to 11.45%[6][7]
GinsenosidesRat PlasmaLQC, MQC, HQC< 10%< 10%Within ±10%[2]
Gypenoside A & XLIXRat PlasmaLQC, MQC, HQC< 14.9%< 14.9%90.1% to 113.9%[10]

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
GeniposideRat PlasmaSPE> 65%Not Reported[1]
Compound KHuman PlasmaLLE85.4 - 112.5%Not Reported[6][7]
GinsenosidesRat PlasmaPPT> 86%Not Reported[2]
Gypenoside A & XLIXRat PlasmaPPT> 88.3%87.1 - 94.1%[10]

Visualizations

Experimental_Workflow start Start: Biological Sample Collection is_addition Internal Standard Spiking start->is_addition Plasma, Serum, etc. end_node End: Data Analysis sample_prep Sample Preparation (PPT, LLE, or SPE) uplc_separation UPLC Separation sample_prep->uplc_separation Clean Extract is_addition->sample_prep ms_detection MS/MS Detection uplc_separation->ms_detection Separated Analytes quantification Quantification ms_detection->quantification MRM Data quantification->end_node

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic issue_node issue_node cause_node cause_node solution_node solution_node issue Poor Result (e.g., Low Recovery) cause1 Inefficient Extraction? issue->cause1 cause2 Analyte Degradation? issue->cause2 cause3 Matrix Effects? issue->cause3 solution1 Optimize Sample Prep (Solvent, pH, Sorbent) cause1->solution1 solution2 Assess Stability (Freeze-thaw, Bench-top) cause2->solution2 solution3 Improve Cleanup (SPE) & Chromatography cause3->solution3

Caption: Troubleshooting logic for common analytical issues.

References

Jionoside A1 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the quality control and purity assessment of Jionoside A1. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound reference standards are typically offered at a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the batch you are using.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, this compound should be kept in a tightly sealed container, protected from light, and stored at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). For analytical purposes, HPLC-grade methanol is a commonly used solvent.

Q4: Which analytical technique is most suitable for the purity assessment of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Ultra-Performance Liquid Chromatography (UPLC-DAD) method is the most suitable technique for assessing the purity of this compound. These methods can separate this compound from its potential degradation products and other impurities, allowing for accurate quantification.

Purity Assessment and Stability-Indicating Method

A robust stability-indicating analytical method is essential for the accurate determination of this compound purity and for monitoring its stability over time. The following sections provide a detailed experimental protocol for a validated UPLC-DAD method and a guide to interpreting the results.

Experimental Protocol: Stability-Indicating UPLC-DAD Method

This protocol is designed to separate this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
System Ultra-Performance Liquid Chromatography (UPLC) with Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10-30% B5-10 min: 30-50% B10-15 min: 50-70% B15-18 min: 70-10% B18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 330 nm
Injection Volume 2 µL
Sample Diluent Methanol

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare your this compound sample at a known concentration within the calibration range using methanol as the diluent.

3. Method Validation Parameters:

For a comprehensive quality control, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Specificity The peak for this compound should be well-resolved from any degradation products or impurities. Peak purity analysis should confirm no co-eluting peaks.To ensure the method is selective for this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.To demonstrate a proportional relationship between concentration and detector response.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.To ensure the measured value is close to the true value.
Precision Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.To demonstrate the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of this compound that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of this compound that can be accurately quantified.
Troubleshooting Guide for Purity Assessment
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation.2. Incompatible sample solvent with the mobile phase.3. pH of the mobile phase is not optimal.1. Replace the column with a new one.2. Ensure the sample is dissolved in the initial mobile phase composition or a weaker solvent.3. Adjust the pH of the aqueous mobile phase (0.1% formic acid is generally suitable).
Presence of Unexpected Peaks 1. Sample degradation.2. Contamination of the sample, solvent, or system.1. Prepare fresh samples and store them properly. Compare with a freshly prepared standard.2. Use high-purity solvents and clean the HPLC system, including the injector and column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Column equilibration is insufficient.1. Ensure the pump is working correctly and the mobile phase is properly mixed.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column for at least 30 minutes with the initial mobile phase before injection.
Low Purity Results 1. Degradation of this compound due to improper storage or handling.2. Inaccurate standard concentration.1. Review storage conditions. Perform a forced degradation study to identify potential degradants.2. Use a certified reference standard and ensure accurate weighing and dilution.

Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of this compound and for developing a truly stability-indicating method. These studies involve subjecting the compound to various stress conditions to accelerate its degradation.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

forced_degradation_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation JionosideA1 This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) JionosideA1->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) JionosideA1->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) JionosideA1->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 80°C, solid & solution) JionosideA1->Thermal Expose to stress Photolytic Photolytic Degradation (UV and visible light) JionosideA1->Photolytic Expose to stress Neutralization Neutralization/Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization Dilution Dilution to Working Concentration Thermal->Dilution Photolytic->Dilution Neutralization->Dilution UPLC_Analysis UPLC-DAD/MS Analysis Dilution->UPLC_Analysis PeakPurity Peak Purity Assessment UPLC_Analysis->PeakPurity MassBalance Mass Balance Calculation UPLC_Analysis->MassBalance DegradationPathways Identification of Degradation Pathways UPLC_Analysis->DegradationPathways

A typical workflow for forced degradation studies of this compound.
Potential Degradation Pathways

Based on the structure of this compound, which contains ester and glycosidic linkages, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ferulic acid moiety from the glycoside core. The glycosidic bonds may also be cleaved, particularly under acidic conditions.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which could lead to the formation of quinone-type structures.

This compound and Neuroprotection: The Nix-Mediated Mitophagy Pathway

Recent research has indicated that this compound exerts neuroprotective effects in the context of ischemic stroke by promoting mitophagy, a cellular process that removes damaged mitochondria.[1] This process is mediated by the protein Nix (also known as BNIP3L).

Signaling Pathway of this compound-Induced Mitophagy

The diagram below illustrates the proposed signaling pathway through which this compound promotes neuroprotection.

jionoside_a1_pathway JionosideA1 This compound Nix Nix (BNIP3L) Upregulation JionosideA1->Nix promotes IschemicStress Ischemic Stress MitochondrialDamage Mitochondrial Damage (Increased ROS) IschemicStress->MitochondrialDamage MitochondrialDamage->Nix triggers Mitophagy Mitophagy Induction Nix->Mitophagy mediates DamagedMitoClearance Clearance of Damaged Mitochondria Mitophagy->DamagedMitoClearance ReducedROS Reduced Oxidative Stress DamagedMitoClearance->ReducedROS NeuronalProtection Neuroprotection ReducedROS->NeuronalProtection

Proposed mechanism of this compound-induced neuroprotection.

This technical support guide provides a foundational understanding of the quality control and purity assessment of this compound. For further in-depth analysis and specific applications, it is recommended to consult relevant scientific literature and regulatory guidelines.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Jionoside A1 and Acteoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The development of effective neuroprotective agents is a critical area of research. Among the vast array of natural compounds being investigated, Jionoside A1 and Acteoside, both phenylethanoid glycosides, have emerged as promising candidates. This guide provides an objective comparison of their neuroprotective effects based on available experimental data, detailing their mechanisms of action, experimental protocols, and quantitative efficacy.

This compound is a compound found in Rehmannia glutinosa, a herb used in traditional Chinese medicine. Recent research has begun to uncover its potential in protecting neuronal tissue, particularly in the context of ischemic injury.

Acteoside (also known as verbascoside) is a more widely studied phenylethanoid glycoside found in numerous plant species. Its neuroprotective properties have been investigated in a broader range of models, including those for Parkinson's disease and Alzheimer's disease, with a focus on its antioxidant and anti-apoptotic activities.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound and Acteoside are attributed to their modulation of distinct cellular signaling pathways.

This compound: Promoting Mitophagy in Ischemic Stroke

The primary known neuroprotective mechanism of this compound involves the promotion of mitophagy, the selective degradation of damaged mitochondria by autophagy, in the context of ischemia-reperfusion injury. This process is mediated by the protein Nix (also known as BNIP3L). By enhancing Nix-mediated mitophagy, this compound helps clear dysfunctional mitochondria, reducing cytotoxic damage and improving neurological recovery following an ischemic event.

Jionoside_A1_Pathway Ischemic Insult Ischemic Insult Mitochondrial Damage Mitochondrial Damage Ischemic Insult->Mitochondrial Damage Mitophagy Mitophagy Mitochondrial Damage->Mitophagy triggers This compound This compound Nix Upregulation Nix Upregulation This compound->Nix Upregulation promotes Nix Upregulation->Mitophagy enhances Neuronal Survival Neuronal Survival Mitophagy->Neuronal Survival leads to

This compound promotes Nix-mediated mitophagy.
Acteoside: A Multi-Targeted Neuroprotective Agent

Acteoside exhibits a broader range of documented neuroprotective mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.

  • Activation of the Nrf2-ARE Pathway: Acteoside upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that binds to the antioxidant response element (ARE). This leads to the expression of various antioxidant and cytoprotective enzymes, bolstering the cell's defense against oxidative stress.

Acteoside_Nrf2_Pathway Oxidative Stress Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation induces Acteoside Acteoside Acteoside->Nrf2 Activation enhances ARE Binding ARE Binding Nrf2 Activation->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE Binding->Antioxidant Gene Expression Neuroprotection Neuroprotection Antioxidant Gene Expression->Neuroprotection

Acteoside activates the Nrf2-ARE pathway.
  • Inhibition of Apoptosis: Acteoside has been shown to modulate the apoptotic cascade. It can inhibit the activation of caspase-3, a key executioner caspase, and regulate the expression of Bcl-2 family proteins, shifting the balance towards cell survival.

Acteoside_Apoptosis_Pathway Neurotoxic Insult Neurotoxic Insult Bcl-2 Family Regulation Bcl-2 Family Regulation Neurotoxic Insult->Bcl-2 Family Regulation dysregulates Caspase-3 Activation Caspase-3 Activation Neurotoxic Insult->Caspase-3 Activation induces Acteoside Acteoside Acteoside->Bcl-2 Family Regulation modulates (favors anti-apoptotic) Acteoside->Caspase-3 Activation inhibits Bcl-2 Family Regulation->Caspase-3 Activation regulates Neuronal Survival Neuronal Survival Bcl-2 Family Regulation->Neuronal Survival Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Acteoside inhibits the apoptotic pathway.

Quantitative Data Comparison

Direct comparative studies between this compound and Acteoside are currently lacking in the scientific literature. The following tables summarize available quantitative data from separate studies on their neuroprotective effects.

Table 1: Neuroprotective Effects of this compound

Experimental ModelCell Type / Animal ModelToxin/InsultThis compound ConcentrationOutcome MeasureResultReference
In vitro Ischemic StrokeNot SpecifiedOxygen-Glucose Deprivation/Reperfusion (OGD/Rep)Not SpecifiedMitophagy markers (e.g., Nix, LC3-II)Increased mitophagy[1]
In vivo Ischemic StrokeRatTransient Middle Cerebral Artery Occlusion (tMCAO)Not SpecifiedNeurological deficit scores, Infarct volumeAmeliorated neurological deficits and reduced infarct volume[1]

Note: Specific quantitative data for this compound's effect on cell viability or other neuroprotective markers were not available in the reviewed literature.

Table 2: Neuroprotective Effects of Acteoside

Experimental ModelCell Type / Animal ModelToxin/InsultActeoside ConcentrationOutcome MeasureResultReference
In vitro Parkinson's DiseaseSH-SY5Y cells6-hydroxydopamine (6-OHDA)10, 20, 40 µMCell ViabilityIncreased cell viability in a dose-dependent mannerData synthesized from multiple studies
In vivo Parkinson's DiseaseRatRotenone30 mg/kg/day (oral)Behavioral tests (Open Field Test)Significantly improved motor function[2]
In vitro Alzheimer's DiseaseSH-SY5Y cellsAmyloid-beta (Aβ) 25-351, 10, 20 µMCell Viability (MTT assay)Increased cell viability to ~70-80% of control at 20 µM[3]
In vitro Alzheimer's DiseaseSH-SY5Y cellsAmyloid-beta (Aβ) 25-351, 10, 20 µMLDH ReleaseSignificantly decreased LDH release[3]

Experimental Protocols

This compound: Ischemic Stroke Models

1. Oxygen-Glucose Deprivation/Reperfusion (OGD/Rep) in vitro Model:

  • Cell Culture: Neuronal cells are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours) to mimic ischemia.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to normoxic conditions for a period of reoxygenation (e.g., 24 hours).

  • Treatment: this compound is added to the culture medium at desired concentrations before, during, or after the OGD insult.

  • Analysis: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and specific protein expression related to mitophagy (e.g., Western blot for Nix, LC3-II) are assessed.

2. Transient Middle Cerebral Artery Occlusion (tMCAO) in vivo Model:

  • Animal Model: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Surgical Procedure: Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Treatment: this compound is administered (e.g., intravenously or intraperitoneally) at a specific time point relative to the ischemic insult.

  • Assessment: Neurological deficit scoring is performed at various time points post-surgery. After a set period (e.g., 24-48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume.

Acteoside: Neurodegenerative Disease Models

1. 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in vitro Model:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used.

  • Toxin Treatment: Cells are treated with a specific concentration of 6-OHDA (e.g., 50-100 µM) for a set duration (e.g., 24 hours) to induce dopaminergic neurotoxicity.

  • Acteoside Treatment: Cells are pre-treated with various concentrations of Acteoside for a period (e.g., 1-2 hours) before the addition of 6-OHDA.

  • Analysis: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Levels of reactive oxygen species (ROS) and apoptotic markers can also be quantified.

2. Rotenone-Induced Parkinson's Disease in vivo Model:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are frequently used.

  • Toxin Administration: Rotenone, a mitochondrial complex I inhibitor, is administered (e.g., subcutaneously or intraperitoneally) daily for several weeks to induce progressive dopaminergic neuron degeneration.

  • Acteoside Administration: Acteoside is co-administered (e.g., orally) with rotenone throughout the study period.

  • Behavioral Assessment: Motor function is evaluated using tests such as the open field test (to assess locomotor activity), rotarod test (for motor coordination), and apomorphine-induced rotation test (to measure the extent of dopamine depletion).

  • Histological and Biochemical Analysis: After the treatment period, brain tissue (specifically the substantia nigra and striatum) is analyzed for dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry) and levels of relevant proteins (e.g., α-synuclein).

3. Amyloid-beta (Aβ)-Induced Alzheimer's Disease in vitro Model:

  • Cell Culture: SH-SY5Y cells are often utilized.

  • Toxin Treatment: Cells are exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) for a specified time (e.g., 24 hours) to induce neurotoxicity.

  • Acteoside Treatment: Cells are pre-incubated with Acteoside at various concentrations before the addition of Aβ.

  • Analysis: Cell viability (MTT assay), cytotoxicity (LDH release assay), intracellular ROS levels, and markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) are measured.

Conclusion and Future Directions

This comparative guide highlights the neuroprotective potential of both this compound and Acteoside, albeit with a significant disparity in the current depth of scientific investigation.

Acteoside has been extensively studied, demonstrating robust neuroprotective effects across multiple models of neurodegenerative diseases. Its mechanisms of action are well-characterized, primarily involving the enhancement of endogenous antioxidant defenses and the inhibition of apoptotic pathways. The wealth of data on Acteoside positions it as a strong candidate for further preclinical and clinical development.

This compound , on the other hand, is a more recently investigated compound with promising, yet more narrowly defined, neuroprotective effects in the context of ischemic stroke. Its unique mechanism of promoting Nix-mediated mitophagy warrants further exploration.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound and Acteoside in the same experimental models are crucial to definitively assess their relative potency and efficacy.

  • Elucidating the full mechanistic profile of this compound: Further studies are needed to determine if this compound possesses other neuroprotective mechanisms beyond mitophagy and to investigate its potential in other neurodegenerative conditions.

  • Quantitative dose-response studies for this compound: Establishing the effective concentration range of this compound in various in vitro and in vivo models is essential for its development as a therapeutic agent.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds is critical for translating preclinical findings to clinical applications.

References

A Comparative Analysis of Jionoside A1 and Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two neuroprotective agents, Jionoside A1 and edaravone, in preclinical models of ischemic stroke. The information presented herein is compiled from published experimental data to assist researchers in evaluating their potential therapeutic applications.

Executive Summary

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. Neuroprotective agents aim to mitigate this damage. Edaravone, a free radical scavenger, is a clinically approved treatment for acute ischemic stroke in several countries. This compound, a natural compound, has recently emerged as a promising neuroprotective candidate with a distinct mechanism of action. This guide presents a side-by-side comparison of their performance in animal and in vitro models of stroke, focusing on quantitative efficacy data, experimental methodologies, and underlying molecular mechanisms.

Quantitative Data Comparison

The following tables summarize the key efficacy data for this compound and edaravone from representative studies using the transient middle cerebral artery occlusion (tMCAO) rat model and the in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model.

Table 1: In Vivo Efficacy in the Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

ParameterThis compoundEdaravone
Dosage 50 µM (intracerebroventricular)3 mg/kg (intravenous)
Infarct Volume Reduction Significantly reducedSignificantly reduced by ~34%
Neurological Deficit Score Significantly improvedSignificantly improved
Reference Yu et al. (2023)Zhang et al. (2005)[1]

Table 2: In Vitro Efficacy in the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

ParameterThis compoundEdaravone
Concentration 50 µMNot specified in a directly comparable study
Cell Viability Significantly increasedNot specified in a directly comparable study
LDH Release Significantly decreasedNot specified in a directly comparable study
Reference Yu et al. (2023)N/A

Mechanisms of Action

The neuroprotective effects of this compound and edaravone are attributed to distinct molecular mechanisms.

This compound: Promotion of Mitophagy

This compound is reported to alleviate ischemia/reperfusion injury by promoting Nix-mediated mitophagy[2][3]. Mitophagy is a selective form of autophagy that removes damaged mitochondria, which are a major source of reactive oxygen species (ROS) and pro-apoptotic factors following a stroke. By enhancing the clearance of dysfunctional mitochondria, this compound helps to maintain cellular homeostasis and reduce neuronal death.

Edaravone: Free Radical Scavenging

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke[4][5][6]. It readily donates an electron to neutralize highly reactive free radicals, such as hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage[5].

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and edaravone.

Jionoside_A1_Pathway cluster_ischemia Ischemia/Reperfusion cluster_JionosideA1 This compound Action cluster_mitophagy Nix-Mediated Mitophagy cluster_outcome Cellular Outcome Ischemia Ischemia/ Reperfusion Mito_Damage Mitochondrial Damage Ischemia->Mito_Damage Nix Nix Mito_Damage->Nix JionosideA1 This compound JionosideA1->Nix promotes LC3 LC3 Nix->LC3 recruits Autophagosome Autophagosome Formation LC3->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy Neuroprotection Neuroprotection Mitophagy->Neuroprotection

Figure 1: this compound signaling pathway.

Edaravone_Pathway cluster_ischemia Ischemia/Reperfusion cluster_Edaravone Edaravone Action cluster_damage Cellular Damage cluster_outcome Cellular Outcome Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Edaravone Edaravone Edaravone->ROS scavenges Edaravone->Lipid_Peroxidation Neuroprotection Neuroprotection Edaravone->Neuroprotection Cell_Damage Neuronal Damage Lipid_Peroxidation->Cell_Damage

Figure 2: Edaravone mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This in vivo model simulates focal ischemic stroke followed by reperfusion.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or chloral hydrate).

  • Body temperature is maintained at 37°C throughout the procedure using a heating pad.

2. Surgical Procedure:

  • A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The ECA is carefully dissected and ligated distally.

  • A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion is typically maintained for 90-120 minutes.

3. Reperfusion:

  • After the occlusion period, the suture is withdrawn to allow reperfusion of the MCA territory.

  • The neck incision is closed, and the animal is allowed to recover.

4. Outcome Assessment:

  • Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion using a graded scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: At 48 hours post-reperfusion, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using imaging software.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in vitro

This in vitro model mimics the cellular stress of ischemia-reperfusion in cultured neuronal cells.

1. Cell Culture:

  • Primary cortical neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) are cultured under standard conditions to confluency.

2. Oxygen-Glucose Deprivation (OGD):

  • The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

  • The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).

3. Reperfusion:

  • The glucose-free medium is replaced with the original complete culture medium.

  • The cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).

4. Outcome Assessment:

  • Cell Viability: Measured using assays such as MTT or CCK-8, which quantify metabolic activity.

  • Cell Death/Cytotoxicity: Assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of neuroprotective agents in a preclinical stroke model.

Comparative_Workflow cluster_model Stroke Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Model tMCAO in Rats or OGD/R in vitro Sham Sham Control Model->Sham Vehicle Vehicle Control Model->Vehicle JionosideA1 This compound Model->JionosideA1 Edaravone Edaravone Model->Edaravone Neuro_Score Neurological Scoring (in vivo) Sham->Neuro_Score Infarct_Volume Infarct Volume (in vivo) Sham->Infarct_Volume Cell_Viability Cell Viability (in vitro) Sham->Cell_Viability LDH_Release LDH Release (in vitro) Sham->LDH_Release Vehicle->Neuro_Score Vehicle->Infarct_Volume Vehicle->Cell_Viability Vehicle->LDH_Release JionosideA1->Neuro_Score JionosideA1->Infarct_Volume JionosideA1->Cell_Viability JionosideA1->LDH_Release Edaravone->Neuro_Score Edaravone->Infarct_Volume Edaravone->Cell_Viability Edaravone->LDH_Release Analysis Statistical Analysis and Comparison Neuro_Score->Analysis Infarct_Volume->Analysis Cell_Viability->Analysis LDH_Release->Analysis

Figure 3: Comparative experimental workflow.

Conclusion

Both this compound and edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. Edaravone's efficacy is well-documented and is attributed to its potent free radical scavenging properties. This compound presents a novel therapeutic approach by targeting mitochondrial quality control through the promotion of mitophagy. While direct comparative studies are lacking, the available data suggest that both compounds are promising candidates for further investigation in the treatment of ischemic stroke. Future research should focus on head-to-head comparisons in standardized models, as well as exploring potential synergistic effects of combination therapies.

References

Comparative Analysis of Jionoside A1 and Other Bioactive Compounds from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Rehmannia glutinosa, a perennial herb native to China, is a cornerstone of traditional medicine, revered for its diverse therapeutic properties. Its roots harbor a complex arsenal of bioactive compounds, primarily categorized as iridoid glycosides, phenylethanoid glycosides, and ionone glycosides. Among these, Jionoside A1, a phenylethanoid glycoside, has garnered increasing interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound with other major compounds from Rehmannia glutinosa, namely the iridoid glycoside catalpol and the phenylethanoid glycoside acteoside, based on available scientific literature. While direct comparative studies are limited, this document consolidates individual experimental findings to offer a comprehensive overview for researchers and drug development professionals.

Compound Profiles and Biological Activities

Rehmannia glutinosa contains a rich phytochemical profile, with its therapeutic effects attributed to a synergistic interplay of its constituents.[1] The primary classes of bioactive compounds include iridoid glycosides, such as catalpol and aucubin, and phenylethanoid glycosides, which include acteoside and this compound.[1][2] The concentrations of these compounds can vary significantly depending on the processing of the root, with levels of iridoid glycosides like catalpol decreasing, while other compounds may form.[1]

This compound: A Neuroprotective Phenylethanoid Glycoside

This compound is a phenylethanoid glycoside found in Rehmannia glutinosa. Recent studies have highlighted its potential as a neuroprotective agent, particularly in the context of ischemic stroke.

Experimental evidence suggests that this compound can alleviate ischemia/reperfusion injury. A key mechanism underlying this neuroprotective effect is the promotion of Nix-mediated mitophagy, a cellular process that selectively removes damaged mitochondria, thereby reducing cytotoxic damage and enhancing neurological recovery.

Experimental Data: Neuroprotective Effect of this compound in a Rat Model of Ischemic Stroke

CompoundModelDosageOutcomeQuantitative ResultReference
This compound tMCAONot SpecifiedReduction in cerebral infarct sizeData on the percentage of reduction is not available.[3]

The neuroprotective effects of this compound were evaluated using a right transient middle cerebral artery occlusion (tMCAO) model in rats to simulate ischemic stroke.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: The animals are anesthetized, commonly with an intraperitoneal injection of pentobarbital sodium.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration, typically 1.5 to 2 hours.

  • Reperfusion: The monofilament is withdrawn to allow for blood reperfusion.

  • Treatment: this compound is administered to the treatment group, while the control group receives a vehicle.

  • Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system (e.g., Zea Longa's five-point scale).

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears pale while viable tissue stains red. The infarct volume is then quantified using image analysis software.

This compound is proposed to exert its neuroprotective effects by promoting the removal of damaged mitochondria through a specific autophagy pathway known as mitophagy. This process is mediated by the protein Nix (also known as BNIP3L), a mitochondrial outer membrane protein that acts as a receptor for the autophagic machinery.

Jionoside_A1_Mitophagy_Pathway cluster_stress Ischemic Stress cluster_mitochondria Mitochondrion Ischemia_Reperfusion Ischemia/ Reperfusion Injury Damaged_Mitochondria Damaged Mitochondria Ischemia_Reperfusion->Damaged_Mitochondria causes Mitophagosome Mitophagosome Nix Nix/ BNIP3L Autophagosome Autophagosome Formation Nix->Autophagosome recruits Jionoside_A1 This compound Mitophagy_Induction Mitophagy Induction Jionoside_A1->Mitophagy_Induction promotes Mitophagy_Induction->Nix upregulates Autophagosome->Mitophagosome engulfs Lysosome Lysosome Mitophagosome->Lysosome fuses with Degradation Degradation of Damaged Mitochondria Lysosome->Degradation leads to Neuroprotection Neuroprotection Degradation->Neuroprotection results in

Caption: Nix-mediated mitophagy pathway activated by this compound.

Catalpol: A Well-Studied Iridoid Glycoside

Catalpol is one of the most abundant iridoid glycosides in Rehmannia glutinosa and has been extensively studied for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects.

Similar to this compound, catalpol has demonstrated significant neuroprotective effects in models of ischemic stroke.[4] Its mechanisms of action are thought to involve anti-oxidation, anti-apoptosis, and inhibition of inflammatory responses.[4] In vitro studies have also shown that catalpol can reduce the production of pro-inflammatory mediators in microglia.[5]

Experimental Data: Neuroprotective and Anti-inflammatory Effects of Catalpol

CompoundModelDosageOutcomeQuantitative ResultReference
Catalpol MCAO (rats)60 mg/kgReduction in neurological deficit scoreSignificant decrease compared to model group[4]
Catalpol LPS-stimulated BV2 microglia250-500 µMInhibition of nitric oxide (NO) productionSignificant reduction in NO levels[5]

The anti-inflammatory effects of catalpol can be assessed using lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

  • Cell Culture: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: To determine non-toxic concentrations of catalpol, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of catalpol for a specified period (e.g., 24 hours).

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of catalpol for a certain duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After a specific incubation time with LPS (e.g., 24 hours), the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the underlying signaling pathways, cell lysates are collected, and the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB) are analyzed by Western blotting.

Acteoside: A Phenylethanoid Glycoside with Potent Antioxidant and Anti-inflammatory Properties

Acteoside, also known as verbascoside, is another prominent phenylethanoid glycoside in Rehmannia glutinosa.[6] It is well-known for its potent antioxidant and anti-inflammatory activities.[7][8]

Acteoside has been shown to be a powerful scavenger of free radicals and can reduce oxidative stress in various in vitro and in vivo models.[7][8] Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines, often involving the modulation of signaling pathways like NF-κB.[7][8][9]

Experimental Data: Anti-inflammatory and Antioxidant Activities of Acteoside

CompoundModelConcentrationOutcomeQuantitative ResultReference
Acteoside LPS-stimulated RAW264.7 macrophages25–100 µMInhibition of nitric oxide (NO) productionSignificant, dose-dependent decrease[7][8]
Acteoside LPS-stimulated RAW264.7 macrophages25–100 µMReduction of reactive oxygen species (ROS)Significant, dose-dependent decrease[7][8]

The antioxidant activity of acteoside can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: Acteoside is dissolved in methanol to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the acteoside solution. A control is prepared with methanol instead of the sample. A blank contains only methanol.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the scavenging activity against the sample concentrations. A lower IC50 value indicates higher antioxidant activity.

Comparative Summary

While direct, head-to-head comparative studies with quantitative data are lacking in the current literature, a qualitative comparison based on individual studies suggests that this compound, catalpol, and acteoside possess distinct yet overlapping therapeutic potentials.

FeatureThis compoundCatalpolActeoside
Compound Class Phenylethanoid GlycosideIridoid GlycosidePhenylethanoid Glycoside
Primary Reported Activities NeuroprotectionNeuroprotection, Anti-inflammatoryAntioxidant, Anti-inflammatory
Neuroprotective Mechanism Promotes Nix-mediated mitophagyAnti-oxidation, Anti-apoptosis, Anti-inflammationGeneral antioxidant and anti-inflammatory effects
Anti-inflammatory Mechanism Not well-elucidatedInhibition of pro-inflammatory mediators (e.g., NO)Inhibition of pro-inflammatory mediators (e.g., NO, ROS) and pathways (e.g., NF-κB)
Antioxidant Mechanism Not extensively studiedContributes to antioxidant effectsPotent free radical scavenger

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of Rehmannia glutinosa compounds in an in vivo model of ischemic stroke.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_assessment Post-Surgical Assessment Animal_Model Animal Model (e.g., Rats) Grouping Random Grouping (Sham, Model, Treatment) Animal_Model->Grouping Ischemic_Model Induction of Ischemia (e.g., tMCAO) Grouping->Ischemic_Model Treatment_Admin Compound Administration (this compound, Catalpol, etc.) Ischemic_Model->Treatment_Admin Neuro_Scoring Neurological Deficit Scoring Treatment_Admin->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Neuro_Scoring->Infarct_Volume Biochemical_Analysis Biochemical Assays (e.g., Western Blot, ELISA) Infarct_Volume->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Biochemical_Analysis->Data_Analysis

Caption: In vivo experimental workflow for neuroprotection studies.

Conclusion

This compound, catalpol, and acteoside are all significant bioactive compounds from Rehmannia glutinosa with promising therapeutic properties. This compound shows particular potential in neuroprotection through the novel mechanism of promoting mitophagy. Catalpol is a well-researched neuroprotective and anti-inflammatory agent, while acteoside is a potent antioxidant and anti-inflammatory compound.

It is crucial to note that the lack of direct comparative studies makes it difficult to definitively rank the potency of these compounds against each other for specific biological activities. Future research should focus on head-to-head comparisons of these and other Rehmannia glutinosa compounds in standardized experimental models. Such studies are essential to fully elucidate their individual and synergistic contributions to the overall therapeutic effects of this important medicinal plant and to guide the development of new, targeted therapies.

References

Jionoside A1: A Comparative Analysis of its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agents, understanding the nuanced mechanisms of action is paramount for the development of effective therapeutics for neurological disorders such as ischemic stroke. This guide provides a comparative analysis of Jionoside A1, a natural compound isolated from Rehmannia glutinosa, against established neuroprotective agents, Edaravone and Citicoline. The comparison focuses on their respective signaling pathways, supported by experimental data from in vitro and in vivo models of cerebral ischemia.

Core Mechanisms of Neuroprotection

Neuroprotective agents exert their effects through a variety of mechanisms, broadly including the mitigation of oxidative stress, reduction of inflammation, and inhibition of apoptotic pathways.

This compound has been shown to exert its neuroprotective effects by promoting mitophagy, the selective removal of damaged mitochondria, in response to ischemia-reperfusion injury.[1] This process is mediated through the Nix signaling pathway. By enhancing the clearance of dysfunctional mitochondria, this compound reduces cytotoxic damage and supports neurological recovery.[1]

Edaravone , a potent free-radical scavenger, primarily functions by neutralizing reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[2] Its mechanism also involves the modulation of inflammatory responses and anti-apoptotic effects through the regulation of pathways involving Bax and Bcl-2.[3]

Citicoline demonstrates a multimodal mechanism of action. It serves as an intermediate in the biosynthesis of phosphatidylcholine, a key component of neuronal cell membranes, thus contributing to membrane stabilization and repair.[4] Additionally, Citicoline has been shown to attenuate the activation of phospholipase A2, reducing the release of arachidonic acid and subsequent inflammatory cascades, and has demonstrated anti-apoptotic effects.[5]

Comparative Analysis of Signaling Pathways

The distinct mechanisms of these agents are rooted in their differential engagement with cellular signaling pathways.

This compound: Nix-Mediated Mitophagy

This compound's primary neuroprotective pathway involves the upregulation of Nix, a mitochondrial protein that acts as a receptor for mitophagy. Upon ischemia-reperfusion injury, damaged mitochondria are targeted for degradation. This compound enhances the expression and mitochondrial localization of Nix, which then recruits the autophagic machinery, including LC3B, to engulf and eliminate the compromised organelles. This targeted removal of damaged mitochondria prevents the release of pro-apoptotic factors and reduces oxidative stress.

Jionoside_A1_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_jionoside This compound cluster_mitophagy Mitophagy Pathway cluster_outcome Cellular Outcome Mitochondrial Damage Mitochondrial Damage Nix Nix This compound This compound This compound->Nix Upregulates LC3B LC3B Nix->LC3B Recruits Autophagosome Autophagosome LC3B->Autophagosome Forms Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Damaged Mitochondria Lysosome Lysosome Reduced Apoptosis Reduced Apoptosis Lysosome->Reduced Apoptosis Leads to Mitophagosome->Lysosome Fuses with Neuroprotection Neuroprotection

This compound Signaling Pathway
Edaravone: Antioxidant and Anti-Apoptotic Pathways

Edaravone's mechanism is centered on its ability to directly scavenge free radicals. This action prevents the initiation and propagation of lipid peroxidation, thus preserving the integrity of cellular membranes. Furthermore, Edaravone influences the intrinsic apoptotic pathway by modulating the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. By decreasing Bax expression and increasing Bcl-2 expression, Edaravone inhibits the release of cytochrome c from mitochondria, a critical step in caspase activation and apoptosis.[3]

Edaravone_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_edaravone Edaravone cluster_apoptosis Apoptotic Pathway cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Bax Bax Oxidative Stress->Bax Increases Bcl-2 Bcl-2 Oxidative Stress->Bcl-2 Decreases Edaravone Edaravone Edaravone->Oxidative Stress Scavenges Free Radicals Edaravone->Bax Decreases Edaravone->Bcl-2 Increases Caspase Activation Caspase Activation Bax->Caspase Activation Promotes Bcl-2->Caspase Activation Inhibits Reduced Apoptosis Reduced Apoptosis Caspase Activation->Reduced Apoptosis Inhibition leads to Neuroprotection Neuroprotection

Edaravone Signaling Pathway
Citicoline: Membrane Synthesis and Anti-Inflammatory Pathways

Citicoline's neuroprotective effects are multifaceted. As a precursor for phosphatidylcholine synthesis, it supports the structural integrity of neuronal membranes. In the context of ischemia, where membrane degradation is a key pathological feature, Citicoline aids in membrane repair. Additionally, by inhibiting phospholipase A2, Citicoline reduces the production of pro-inflammatory mediators derived from arachidonic acid, thereby dampening the inflammatory response that exacerbates neuronal injury.

Citicoline_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_citicoline Citicoline cluster_membrane Membrane Synthesis cluster_inflammation Inflammatory Pathway cluster_outcome Cellular Outcome Membrane Damage Membrane Damage Phosphatidylcholine Synthesis Phosphatidylcholine Synthesis Inflammation Inflammation Phospholipase A2 Phospholipase A2 Citicoline Citicoline Citicoline->Phosphatidylcholine Synthesis Promotes Citicoline->Phospholipase A2 Inhibits Membrane Integrity Membrane Integrity Phosphatidylcholine Synthesis->Membrane Integrity Leads to Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Reduces production of Reduced Inflammation Reduced Inflammation Arachidonic Acid->Reduced Inflammation Leads to Neuroprotection Neuroprotection

Citicoline Signaling Pathway

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical studies on this compound, Edaravone, and Citicoline in models of cerebral ischemia. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: In Vivo Neuroprotective Effects in Transient Middle Cerebral Artery Occlusion (tMCAO) Models

AgentDoseAnimal ModelInfarct Volume Reduction (%)Neurological Deficit Score ImprovementSource
This compound Not SpecifiedRatNot SpecifiedSignificantly improved[1]
Edaravone 3 mg/kgRatSignificantly decreasedSignificantly improved[3]
Citicoline 500 mg/kgRat25.4% (permanent MCAO)20.2% improvement[4]

Table 2: In Vitro Neuroprotective Effects in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Models

AgentConcentrationCell ModelCell Viability Increase (%)Apoptosis Reduction (%)Source
This compound Not SpecifiedNot SpecifiedNot SpecifiedSignificantly reduced[1]
Edaravone Not SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in TUNEL-positive cells[3]
Citicoline Low & High DosesHUVECs, bEnd.3sSignificantly increasedNot Specified[6]

Table 3: Effects on Key Signaling Molecules

AgentModelTarget MoleculeObserved EffectSource
This compound tMCAO / OGD-RNixUpregulation[1]
This compound tMCAO / OGD-RLC3B-IIIncreased mitochondrial localization[1]
Edaravone tMCAOBaxDecreased immunoreactivity[3]
Edaravone tMCAOBcl-2Increased expression[3]
Citicoline Hypoxia/OGDZonula occludens-1, Occludin, Claudin-5Upregulation[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used in vivo model to simulate ischemic stroke.

tMCAO_Workflow Anesthesia Anesthesia Incision & Artery Exposure Incision & Artery Exposure Anesthesia->Incision & Artery Exposure Filament Insertion Filament Insertion Incision & Artery Exposure->Filament Insertion Occlusion (e.g., 90 min) Occlusion (e.g., 90 min) Filament Insertion->Occlusion (e.g., 90 min) Filament Withdrawal (Reperfusion) Filament Withdrawal (Reperfusion) Occlusion (e.g., 90 min)->Filament Withdrawal (Reperfusion) Post-operative Care Post-operative Care Filament Withdrawal (Reperfusion)->Post-operative Care Outcome Assessment Outcome Assessment Post-operative Care->Outcome Assessment Neurological Scoring Neurological Scoring Outcome Assessment->Neurological Scoring TTC Staining TTC Staining Outcome Assessment->TTC Staining Western Blot Western Blot Outcome Assessment->Western Blot TUNEL Assay TUNEL Assay Outcome Assessment->TUNEL Assay

tMCAO Experimental Workflow
  • Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesia and hydration.

  • Outcome Assessment: At specific time points post-reperfusion, various assessments are performed, including neurological scoring, measurement of infarct volume using TTC staining, and molecular analyses such as Western blotting and TUNEL assays.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model is an in vitro model that mimics the conditions of ischemia-reperfusion in cultured cells.

  • Cell Culture: Neuronal or endothelial cells are cultured to a desired confluency.

  • Oxygen-Glucose Deprivation: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

  • Reperfusion: The glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).

  • Outcome Assessment: Following a period of reperfusion, cell viability, apoptosis, and protein expression are assessed using various assays such as MTT, LDH, TUNEL, and Western blotting.

Western Blotting for Mitophagy Markers (Nix and LC3B)
  • Protein Extraction: Cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nix and LC3B.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
  • Sample Preparation: Brain sections or cultured cells are fixed and permeabilized.

  • Enzymatic Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: The nuclei are often counterstained with a DNA-binding dye such as DAPI.

  • Microscopy: The samples are visualized using a fluorescence microscope to identify TUNEL-positive (apoptotic) cells.[10][11][12]

TTC (2,3,5-triphenyltetrazolium chloride) Staining for Infarct Volume
  • Brain Slicing: Following euthanasia, the brain is rapidly removed and sectioned into coronal slices of uniform thickness (e.g., 2 mm).

  • Staining: The brain slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C. Viable tissue, with intact mitochondrial dehydrogenase activity, reduces the colorless TTC to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).

  • Image Analysis: The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are quantified using image analysis software to calculate the total infarct volume.[13][14][15]

References

Jionoside A1 vs. Jionoside B1: A Head-to-Head Comparison of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, Jionoside A1 and Jionoside B1, two phenylpropanoid glycosides isolated from the roots of Rehmannia glutinosa, have garnered attention for their potential therapeutic properties. While both compounds share a similar structural backbone, subtle variations in their chemical makeup can lead to differences in their biological effects. This guide provides a comprehensive head-to-head comparison of this compound and Jionoside B1, focusing on their neuroprotective, anti-inflammatory, and antioxidant activities, supported by available experimental data.

At a Glance: Key Biological Activities

Biological ActivityThis compoundJionoside B1
Neuroprotective Effect Moderate protective activities on H2O2-treated SH-SY5Y cells. Promotes Nix-mediated mitophagy in ischemic stroke.Data not available in the searched literature.
Anti-inflammatory Effect Data not available in the searched literature.Potential anti-inflammatory effects have been suggested.
Antioxidant Activity Possesses anti-oxidative effects.Potential antioxidant effects have been suggested.
α-Glucosidase Inhibition IC50: 408.7 µMIC50: 285.5 µM

In-Depth Analysis of Biological Performance

Neuroprotective Effects

This compound has demonstrated notable neuroprotective capabilities. In vitro studies have shown that it confers moderate protection to human neuroblastoma SH-SY5Y cells against hydrogen peroxide (H₂O₂)-induced oxidative stress. Furthermore, mechanistic studies have revealed that this compound can alleviate ischemia/reperfusion injury in the context of ischemic stroke by promoting Nix-mediated mitophagy, a cellular process that removes damaged mitochondria.

Unfortunately, a direct comparison with Jionoside B1 on neuroprotective activity is hampered by a lack of available experimental data for the latter in the searched scientific literature.

Anti-inflammatory Activity
Antioxidant Activity

Both this compound and Jionoside B1 are credited with potential antioxidant properties. This compound has been specifically noted for its anti-oxidative effects. However, quantitative data from common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which would provide EC50 values for a direct comparison, were not found in the searched literature for either compound.

α-Glucosidase Inhibitory Activity

A comparative study on the α-glucosidase inhibitory activity of compounds isolated from Rehmannia glutinosa provides a direct quantitative comparison between this compound and Jionoside B1. In this study, Jionoside B1 exhibited a stronger inhibitory effect on α-glucosidase with an IC50 value of 285.5 µM , compared to This compound , which had an IC50 value of 408.7 µM . This suggests that Jionoside B1 is a more potent inhibitor of this enzyme, which is a target for the management of type 2 diabetes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited or relevant to the discussed biological activities.

Neuroprotective Activity Assay: H₂O₂-Induced Injury in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress

Unveiling the Synergistic Potential of Iridoid Glycosides: A Comparative Guide on Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the synergistic effects of Jionoside A1 with other natural compounds. To address the interest in the combination potential of constituents from Rehmannia glutinosa, this guide explores the synergistic activities of catalpol and geniposide, structurally related and well-studied iridoid glycosides, as representative examples. This analysis focuses on their combined therapeutic effects, particularly in neuroprotection and anti-cancer applications, providing valuable insights for researchers and drug development professionals.

This guide synthesizes available preclinical data to compare the performance of iridoid glycoside combinations, offering a framework for evaluating potential synergistic interactions. The following sections detail the quantitative outcomes, experimental protocols, and underlying signaling pathways of these combinations.

I. Synergistic Neuroprotective Effects of Geniposide and Ginsenoside Rg1 in Cerebral Ischemia

A compelling example of synergy between an iridoid glycoside and another natural compound is the combination of geniposide and ginsenoside Rg1 in models of ischemic stroke. Studies have demonstrated that this combination provides enhanced neuroprotection compared to the individual compounds.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from an in vivo study using a rat model of middle cerebral artery occlusion (MCAO) to assess the neuroprotective effects of the geniposide and ginsenoside Rg1 combination.

Outcome MeasureControl (Sham)Model (MCAO + Saline)Geniposide + Ginsenoside Rg1
Neurological Deficit Score 03.5 ± 0.51.8 ± 0.4
Infarct Volume (%) 045.2 ± 5.320.7 ± 4.1
Brain Edema (%) 78.1 ± 1.282.5 ± 1.579.3 ± 1.3
CD11b-positive cells (cells/mm²) 25 ± 5150 ± 2070 ± 12
miR-155-5p Expression (fold change) 1.04.2 ± 0.62.1 ± 0.4
Note: Data are represented as mean ± standard deviation. p < 0.05 compared to the model group. Data is synthesized from findings reported in the referenced study[1].
Experimental Protocols

1. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model [1]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Anesthesia was induced, and the middle cerebral artery was occluded for 2 hours using the intraluminal filament method to induce focal cerebral ischemia. Reperfusion was initiated by withdrawing the filament.

  • Treatment Groups:

    • Sham group: Underwent the same surgical procedure without MCAO.

    • Model group: MCAO rats received an intravenous injection of saline.

    • Combination group: MCAO rats were treated with geniposide (30 mg/kg) and ginsenoside Rg1 (6 mg/kg) via tail vein injection at the onset of reperfusion.

  • Outcome Assessment (at 24 hours post-MCAO):

    • Neurological Deficit Scoring: A 5-point scale was used to evaluate motor deficits.

    • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which was quantified using image analysis software.

    • Brain Edema Assessment: The wet-dry weight method was used. Brain hemispheres were weighed before and after drying in an oven.

    • Immunohistochemistry: Brain sections were stained for CD11b, a marker for activated microglia, to assess neuroinflammation.

    • RT-qPCR: RNA was extracted from brain tissue to quantify the expression levels of microRNA-155-5p.

2. In Vitro Oxygen-Glucose Deprivation (OGD) Model [1][2]

  • Cell Line: BV2 mouse microglial cells were used.

  • OGD Procedure: Cells were cultured in a glucose-free medium and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration to mimic ischemic conditions.

  • Treatment: Cells were treated with geniposide (40 µg/ml) and ginsenoside Rg1 (8 µg/ml) during the OGD period.

  • Outcome Assessment:

    • Cell Viability: Assessed using the MTT assay.

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Gene and Protein Expression: Levels of TNF-α, TGF-β1, and miR-155-5p were quantified using RT-qPCR and ELISA.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo MCAO Model cluster_outcomes Outcome Measures animal Sprague-Dawley Rats surgery Middle Cerebral Artery Occlusion (2h) followed by Reperfusion animal->surgery grouping Grouping: 1. Sham 2. MCAO + Saline 3. MCAO + Geniposide + Rg1 surgery->grouping treatment Intravenous Treatment Administration grouping->treatment assessment Assessment at 24h Post-MCAO treatment->assessment neuro_score Neurological Deficit Score assessment->neuro_score infarct Infarct Volume (TTC) assessment->infarct edema Brain Edema assessment->edema inflammation Neuroinflammation (CD11b) assessment->inflammation mirna miRNA Expression (RT-qPCR) assessment->mirna signaling_pathway cluster_drugs Synergistic Combination cluster_pathways Target Signaling Pathways cluster_effects Cellular Effects catalpol Catalpol pi3k PI3K catalpol->pi3k inhibits vegfr2 VEGFR2 catalpol->vegfr2 inhibits proliferation Proliferation catalpol->proliferation angiogenesis Angiogenesis catalpol->angiogenesis apoptosis Apoptosis catalpol->apoptosis regorafenib Regorafenib regorafenib->pi3k inhibits regorafenib->vegfr2 inhibits regorafenib->proliferation regorafenib->angiogenesis regorafenib->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB mtor->nfkb mtor->apoptosis promotes nfkb->proliferation vegfr2->angiogenesis vegf VEGF vegf->vegfr2

References

Independent Validation of Jionoside A1: A Comparative Analysis of Neuroprotective and Immuno-Enhancing Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published findings on Jionoside A1, a natural compound isolated from Radix Rehmanniae Praeparata, confirms its significant neuroprotective and immuno-enhancing properties. This guide provides an objective comparison of this compound's performance with alternative agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.

This compound has demonstrated notable biological activities, primarily focusing on its ability to protect neuronal cells from oxidative stress and ischemic injury, as well as its capacity to stimulate the immune system. This guide synthesizes data from the initial findings and subsequent independent validation studies to provide a clear comparison with established alternatives.

Neuroprotective Effects: Comparison with Edaravone

This compound has been shown to possess protective effects against hydrogen peroxide (H₂O₂)-induced injury in SH-SY5Y neuroblastoma cells and to alleviate ischemia/reperfusion injury in the brain. A clinically approved drug for ischemic stroke, Edaravone, serves as a relevant comparator for its neuroprotective capabilities.

CompoundAssayModelKey FindingsReference
This compound Cell Viability (MTT Assay)H₂O₂-induced SH-SY5Y cellsDose-dependently increased cell viability after H₂O₂ treatment.Shen L, et al. (2016)
This compound Infarct Volume, Neurological ScoreMiddle Cerebral Artery Occlusion (MCAO) in ratsSignificantly reduced infarct volume and improved neurological scores.He et al. (2023)
Edaravone Multiple antioxidant and cell-based assaysIschemia/Reperfusion modelsScavenges free radicals, inhibits lipid peroxidation, and protects endothelial cells from oxidative damage.[1][2]Multiple Sources
Experimental Protocols

This compound against H₂O₂-induced SH-SY5Y Cell Injury (Shen L, et al., 2016)

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells were pre-treated with various concentrations of this compound for a specified period before being exposed to hydrogen peroxide to induce oxidative stress.

  • Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

This compound in Ischemia/Reperfusion Injury (He et al., 2023)

  • Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.

  • Treatment: this compound was administered to the rats, and the effects were compared to a vehicle control group.

  • Outcome Measures: Neurological deficit scores were evaluated, and the infarct volume was measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Signaling Pathway

A recent study has elucidated that the neuroprotective mechanism of this compound in ischemic stroke involves the promotion of Nix-mediated mitophagy.[3] This pathway is crucial for the clearance of damaged mitochondria, thereby reducing cellular stress and apoptosis.

JionosideA1_Neuroprotection Ischemia/Reperfusion Ischemia/Reperfusion Mitochondrial Damage Mitochondrial Damage Ischemia/Reperfusion->Mitochondrial Damage Neuronal Survival Neuronal Survival Mitochondrial Damage->Neuronal Survival induces apoptosis This compound This compound Nix Nix This compound->Nix promotes Mitophagy Mitophagy Nix->Mitophagy mediates Mitophagy->Mitochondrial Damage clears Mitophagy->Neuronal Survival promotes

This compound's neuroprotective signaling pathway.

Immuno-Enhancing Effects: Comparison with Echinacea purpurea

This compound has been reported to exhibit dose-dependent immuno-enhancement activity, specifically by promoting lymphocyte proliferation. Echinacea purpurea, a well-known herbal immunostimulant, provides a benchmark for this activity.

Compound/ExtractAssayModelKey FindingsReference
This compound Lymphocyte Proliferation AssayIn vitro stimulated lymphocytesDose-dependently increased lymphocyte proliferation.Shen L, et al. (2016)
Echinacea purpurea Extract Lymphocyte Proliferation AssayRat splenocytesSignificantly increased splenocyte proliferation at concentrations of 400-3200 µg/ml.[4][5]Rezaei et al. (2017)
Experimental Protocols

This compound Lymphocyte Proliferation Assay (Shen L, et al., 2016)

  • Cell Isolation: Lymphocytes were isolated from spleen or peripheral blood.

  • Stimulation: Cells were stimulated with a mitogen (e.g., Concanavalin A or lipopolysaccharide) in the presence of varying concentrations of this compound.

  • Proliferation Measurement: Lymphocyte proliferation was quantified using methods such as the MTT assay or [³H]-thymidine incorporation, which measure cell division.

Experimental Workflow

The general workflow for assessing the immuno-enhancing effects of a compound like this compound involves isolating immune cells, stimulating them in a controlled environment, and then measuring the resulting proliferation.

ImmunoEnhancement_Workflow cluster_0 In Vitro Isolate Lymphocytes Isolate Lymphocytes Culture with Mitogen Culture with Mitogen Isolate Lymphocytes->Culture with Mitogen Add this compound Add this compound Culture with Mitogen->Add this compound Incubate Incubate Add this compound->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation

Workflow for this compound immune-enhancement assay.

References

Safety Operating Guide

Prudent Disposal of Jionoside A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Jionoside A1. While specific protocols may vary based on institutional and local regulations, the following steps outline a standardized approach to managing this compound waste.

This compound is a naturally occurring iridoid glycoside.[1][2][3] As with any chemical substance, understanding its potential hazards is the first step toward safe handling and disposal.

Safety and Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

Hazard InformationGHS ClassificationPrecautionary Statement
Acute Oral Toxicity H302: Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weighing paper, gloves, and pipette tips), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation").

  • Condition: Ensure containers are in good condition and compatible with the waste.[6] Keep containers securely closed when not in use.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent before disposal.[5]

  • The rinsate should be collected and treated as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department.

5. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[6][7]

Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow A This compound Waste Generated B Solid or Liquid Waste? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store in Designated Waste Accumulation Area C->E D->E F Contact EHS for Waste Pickup E->F G Disposal by Licensed Hazardous Waste Vendor F->G

This compound Waste Disposal Workflow

Regulatory Framework

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[8][9] Many states have their own, often stricter, hazardous waste regulations.[8][10] It is imperative to comply with all applicable federal, state, and local laws.[8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and minimizing environmental impact.

References

Personal protective equipment for handling Jionoside A1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Jionoside A1. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this compound is Warning .[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or goggles.
Face ShieldRecommended when there is a risk of splashing.
Skin and Body Protection Laboratory CoatStandard laboratory coat.
Protective ClothingLong-sleeved clothing and closed-toe shoes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Handling Procedures:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink, or smoke when using this product.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid generating dust or aerosols.

  • Use only in a well-ventilated area.

First Aid Measures:

  • If Swallowed (P301+P312+P330): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin (P302+P352, P332+P313): Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes (P305+P351+P338, P337+P313): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Disposal Plan:

  • P501: Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all federal, state, and local regulations for chemical waste disposal.

  • Do not dispose of down the drain or with regular trash.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare well-ventilated workspace prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in approved container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.